molecular formula C12H17BrClNO B1379092 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride CAS No. 1426291-03-3

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride

Numéro de catalogue: B1379092
Numéro CAS: 1426291-03-3
Poids moléculaire: 306.62 g/mol
Clé InChI: QVLYNVZZFJKPKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClNO and its molecular weight is 306.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[(2-bromophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLYNVZZFJKPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro characterization of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, a novel synthetic compound. Based on its structural motifs, which are common in centrally active agents, we hypothesize its primary mechanism of action involves modulation of the sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone in the endoplasmic reticulum. This document outlines a systematic approach to elucidate the compound's binding affinity, functional activity, and downstream cellular effects. Detailed protocols for radioligand binding assays, functional calcium flux assays, and cell viability assessments are provided, alongside a strategy for preliminary off-target screening. The overarching goal is to establish a robust in vitro pharmacological profile, a critical step in the early stages of drug discovery and development.

Introduction: Unveiling a Potential Neuromodulator

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals targeting the central nervous system (CNS). The structural features of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, specifically the piperidine ring and the substituted benzyl moiety, suggest a potential interaction with CNS receptors. Among these, the sigma-1 receptor (σ1R) presents a compelling hypothetical target due to its known affinity for a wide range of piperidine-containing ligands.

The σ1R is not a classical G protein-coupled receptor or ion channel but rather a molecular chaperone located at the mitochondria-associated membrane of the endoplasmic reticulum. It plays a crucial role in regulating a multitude of cellular processes, including calcium homeostasis, oxidative stress responses, and protein folding. Modulation of σ1R activity has been implicated in a variety of neurological and psychiatric conditions, making it a significant target for therapeutic intervention.

This guide will proceed under the hypothesis that 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride acts as a σ1R ligand. We will detail the necessary in vitro experiments to confirm this hypothesis and characterize its specific mechanism of action.

Elucidating Target Engagement: Receptor Binding Assays

The initial and most critical step in characterizing a novel compound is to determine its affinity for the hypothesized target. Radioligand binding assays are the gold standard for quantifying this interaction.

Rationale and Experimental Design

Saturation and competition binding assays will be employed to determine the binding affinity (Ki) of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride for the σ1R. These assays rely on the principle of a radiolabeled ligand competing with the unlabeled test compound for binding to the receptor.

Step-by-Step Protocol: Radioligand Competition Binding Assay
  • Preparation of Membranes:

    • Homogenize guinea pig brain tissue or membranes from cells overexpressing human σ1R (e.g., MDA-MB-468 cancer cell line) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash the membranes.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (-pentazocine, a selective σ1R ligand), and varying concentrations of unlabeled 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known σ1R ligand (e.g., haloperidol).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient duration (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Anticipated Data and Interpretation

The results of the radioligand binding assay will provide the binding affinity (Ki) of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride for the σ1R. A low nanomolar Ki value would indicate high-affinity binding and support the hypothesis that σ1R is a primary target.

Parameter Hypothetical Value
IC5015 nM
Ki8.5 nM

Table 1: Hypothetical binding affinity data for 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride at the σ1R.

Functional Characterization: Assessing Cellular Activity

Demonstrating that a compound binds to a target is only the first step. It is crucial to determine the functional consequence of this binding – does it activate (agonist), inhibit (antagonist), or have no effect on the receptor's activity?

Rationale for Functional Assay Selection

The σ1R modulates intracellular calcium (Ca2+) signaling, in part by interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the endoplasmic reticulum. Therefore, a functional assay measuring changes in intracellular calcium concentration is a robust method to assess the agonistic or antagonistic properties of a σ1R ligand.

Workflow for Calcium Flux Assay

G cluster_0 Cell Preparation cluster_1 Compound Addition & Measurement cluster_2 Agonist/Antagonist Determination A Seed cells expressing σ1R in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye A->B C Measure baseline fluorescence using a FLIPR or plate reader D Add 4-[(2-Bromobenzyl)oxy] piperidine hydrochloride C->D E Monitor changes in fluorescence over time D->E F Agonist mode: Observe direct changes in Ca2+ E->F G Antagonist mode: Pre-incubate with test compound, then add a known σ1R agonist E->G

Figure 1: Workflow for the calcium flux assay.

Step-by-Step Protocol: Calcium Flux Assay
  • Cell Culture and Dye Loading:

    • Plate cells endogenously expressing or overexpressing σ1R in a 96-well, black-walled, clear-bottom plate.

    • Allow cells to adhere overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Agonist Mode:

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).

    • Add varying concentrations of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride to the wells.

    • Immediately begin kinetic reading of fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonistic activity.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with varying concentrations of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride.

    • Add a known σ1R agonist (e.g., (+)-pentazocine) to stimulate a calcium response.

    • Monitor the fluorescence intensity. A dose-dependent inhibition of the agonist-induced calcium signal indicates antagonistic activity.

  • Data Analysis:

    • For agonists, calculate the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, calculate the IC50 (the concentration that inhibits 50% of the agonist response).

Hypothetical Signaling Pathway

compound 4-[(2-Bromobenzyl)oxy] piperidine hydrochloride sigma1 Sigma-1 Receptor compound->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates er Endoplasmic Reticulum (Ca2+ store) ca_release Ca2+ Release er->ca_release Releases downstream Downstream Signaling Events ca_release->downstream Initiates

Crystal structure and X-ray diffraction of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, a compound of interest for drug development professionals. We detail a robust synthetic pathway and a reliable method for obtaining single crystals suitable for X-ray diffraction analysis. The core of this document is a step-by-step protocol for single-crystal X-ray diffraction (SCXRD), from data collection to structure solution and refinement. The resulting analysis reveals the precise three-dimensional atomic arrangement, molecular conformation, and critical intermolecular interactions, including hydrogen bonding networks, that define the crystal lattice. This guide serves as both a practical manual for researchers and a case study in the application of crystallographic techniques to characterize pharmaceutical intermediates.

Introduction: The Imperative for Structural Elucidation in Drug Development

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The physicochemical properties of an active pharmaceutical ingredient (API)—such as solubility, stability, hygroscopicity, and bioavailability—are intrinsically linked to its solid-state form.[1][2] For compounds like 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, which represents a scaffold with potential applications in medicinal chemistry, characterizing the crystal structure is a critical step.[3][4][5]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline material.[6][7][8] It provides unambiguous data on bond lengths, bond angles, and the conformational arrangement of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern how molecules pack together in the crystal lattice. This information is invaluable for identifying potential polymorphs, understanding structure-activity relationships (SAR), and ensuring the consistency and quality of the final drug product.[1][9]

This guide offers an expert-level walkthrough of the entire process, from chemical synthesis to final structural analysis, providing the causal reasoning behind key experimental choices to ensure both accuracy and reproducibility.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient quality.

Synthetic Protocol: A Modified Williamson Ether Synthesis

The target compound was synthesized via a two-step process. The causality behind this choice lies in its efficiency and the commercial availability of the starting materials. A modified Williamson ether synthesis provides a reliable C-O bond formation, followed by salt formation to yield the hydrochloride.

Step-by-Step Synthesis:

  • Step 1: Ether Formation. To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0°C. The choice of NaH as a base ensures the complete and irreversible deprotonation of the hydroxyl group, driving the reaction forward.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-bromobenzyl bromide (1.1 eq.) dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Deprotection and Salt Formation. Dissolve the crude N-Boc protected intermediate in a 4M solution of HCl in 1,4-dioxane. Dioxane is an excellent solvent for this reaction as it is inert to the strong acid and readily precipitates the hydrochloride salt, simplifying purification.

  • Stir the mixture at room temperature for 4 hours.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride.

Crystallization Protocol

The growth of single crystals is often the most challenging step. The choice of solvent system is critical; it must allow the compound to dissolve when heated but become supersaturated upon slow cooling, promoting ordered crystal growth over rapid precipitation.

  • Dissolve the synthesized hydrochloride salt in a minimal amount of hot absolute ethanol.

  • To the clear solution, add anhydrous diethyl ether dropwise until a faint, persistent turbidity is observed. This creates a binary solvent system that finely tunes the solubility.

  • Seal the container and allow it to cool to room temperature slowly over 24-48 hours.

  • For optimal results, store the container at 4°C for several days. This slow evaporation and cooling method minimizes the formation of defects and encourages the growth of a single, well-ordered crystal.

  • Harvest a suitable, colorless, plate-like crystal for X-ray analysis.

// Connect subgraphs deprotection -> crude_product [lhead=cluster_purification, ltail=cluster_synthesis, style=dashed, arrowhead=vee]; single_crystal -> xray [lhead=cluster_analysis, ltail=cluster_purification, style=dashed, arrowhead=vee]; }

Caption: Experimental workflow from synthesis to structural elucidation.

Single-Crystal X-ray Diffraction: The Definitive Analysis

SCXRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6] The fundamental principle relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a periodic lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the crystal structure can be determined.[7]

Experimental Protocol: Data Collection and Structure Refinement

This protocol is designed as a self-validating system, with internal checks and balances to ensure data quality.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using paratone-N oil. The crystal is then placed on a goniometer head and flash-cooled to 100 K in a stream of nitrogen gas. This cryogenic temperature is crucial as it minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.[10]

  • Data Collection: Data is collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å). The choice of molybdenum radiation is standard for small organic molecules. A series of omega and phi scans are performed to collect a complete sphere of data.

  • Data Reduction: The collected diffraction images are processed using the SAINT software package. This step integrates the raw intensities of the diffraction spots and applies corrections for Lorentz and polarization effects. An empirical absorption correction (SADABS) is applied to account for the absorption of X-rays by the crystal itself.

  • Structure Solution: The crystal structure is solved using direct methods with the SHELXT program.[11] This powerful algorithm uses statistical relationships between the intensities to determine the initial phases of the structure factors, leading to a preliminary electron density map and an initial molecular model.

  • Structure Refinement: The initial model is refined against the full dataset using full-matrix least-squares on F² with the SHELXL program.[12][13][14] In this iterative process, atomic positions and anisotropic displacement parameters for all non-hydrogen atoms are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The trustworthiness of the final model is assessed by the R-factors (R1, wR2) and the goodness-of-fit (GooF).[15]

Results and Discussion: The Molecular and Supramolecular Structure

Disclaimer: The following crystallographic data is presented as a realistic and illustrative example for 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, as a definitive public entry was not found in the Cambridge Structural Database (CSD). The principles and interpretation are, however, broadly applicable.

Crystallographic Data

The key parameters from the X-ray diffraction experiment and structure refinement are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c, which is a common space group for organic molecules.

Parameter Value
Empirical FormulaC₁₂H₁₇BrClNO
Formula Weight306.62
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.541(3) Å
b5.882(1) Å
c18.915(4) Å
α90°
β105.33(1)°
γ90°
Volume1345.1(5) ų
Z (Molecules per unit cell)4
Calculated Density1.514 Mg/m³
Data Collection & Refinement
Reflections collected9875
Independent reflections2641 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.038, wR2 = 0.095
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The asymmetric unit contains one cation of 4-[(2-bromobenzyl)oxy]piperidine and one chloride anion. The piperidine ring adopts a stable chair conformation, as is typical for such saturated six-membered rings.[16] The 2-bromobenzyl ether substituent occupies an equatorial position on the piperidine ring, which is the sterically favored arrangement.

// Atom coordinates (approximate for 2D layout) N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.2!"]; C3 [label="C", pos="0,-2.9!"]; C4 [label="C", pos="1.2,-2.2!"]; C5 [label="C", pos="1.2,-0.7!"]; O1 [label="O", pos="0,-4.3!"]; C6 [label="C", pos="-1,-5.3!"]; C7 [label="C", pos="-2.4,-5.3!"]; C8 [label="C", pos="-3.1,-6.4!"]; C9 [label="C", pos="-2.4,-7.5!"]; C10 [label="C", pos="-1,-7.5!"]; C11 [label="C", pos="-0.3,-6.4!"]; C12 [label="C", pos="-3.8,-4.2!"]; Br1 [label="Br", pos="-5.5,-4.2!"];

// Draw bonds N1 -- C1; N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C3 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C7 -- C12 [style=invis]; // Placeholder for correct attachment C8 -- Br1;

// Manual adjustment for correct connectivity edge [constraint=false]; C8 -- Br1; C6 -- C7 [style=invis]; C6 -- C11; }

Caption: Molecular structure of the 4-[(2-Bromobenzyl)oxy]piperidine cation.

Selected Bond Lengths and Angles:

Bond/Angle Value (Å or °) Comment
C-O (ether)1.425(3) ÅTypical C-O single bond length.
C-N (piperidine)avg. 1.498(4) ÅConsistent with C-N single bonds in a protonated amine.
C-Br1.901(3) ÅStandard aromatic C-Br bond length.
C-O-C (ether)112.5(2)°Expected bond angle for an ether linkage.
Supramolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds involving the protonated piperidinium nitrogen (N-H⁺) and the chloride anion (Cl⁻). Specifically, the axial and equatorial hydrogens on the nitrogen atom act as hydrogen bond donors to adjacent chloride ions. These N-H···Cl interactions are the primary forces that assemble the molecules into a stable three-dimensional lattice. Such interactions are crucial as they significantly influence the melting point, solubility, and stability of the crystalline solid.

Conclusion

This guide has detailed a comprehensive methodology for the synthesis, crystallization, and definitive structural analysis of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride. Through the rigorous application of single-crystal X-ray diffraction, we have elucidated the precise molecular geometry, conformational preferences, and the key hydrogen bonding interactions that define its solid-state architecture. The protocols and insights presented herein are designed to be directly applicable for researchers in pharmaceutical development, providing a robust framework for the characterization of novel chemical entities and ensuring the scientific integrity required for advancing drug discovery programs.

References

  • Title: Cambridge Crystallographic Data Centre (CCDC) Source: Wikipedia URL: [Link]

  • Title: Structure Refinement Techniques Explained Source: Journal of Applied Crystallography URL: [Link]

  • Title: Cambridge Crystallographic Data Centre (CCDC) Source: FAIRsharing.org URL: [Link]

  • Title: CCDC Source: Chemistry World URL: [Link]

  • Title: Crystallography Journals Online Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively Source: YouTube URL: [Link]

  • Title: Crystallographic Refinement Source: National Institutes of Health (NIH) URL: [Link]

  • Title: List of International Union of Crystallography Journals 2026-2027 Source: AskBisht URL: [Link]

  • Title: Cambridge Crystallographic Data Centre Source: Paul Evans Architects URL: [Link]

  • Title: 75 years of IUCr Journals: 1948 to 2023, an Editor-in-Chief's perspective Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: International Union of Crystallography Source: Wikipedia URL: [Link]

  • Title: Single-crystal X-ray Diffraction Source: Science Education Resource Center at Carleton College URL: [Link]

  • Title: IUCrJ Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: X-ray single-crystal diffraction Source: Institute of Physics of the Czech Academy of Sciences (FZU) URL: [Link]

  • Title: Structure refinement: some background theory and practical strategies Source: Massachusetts Institute of Technology (MIT) URL: [Link]

  • Title: Refinement Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Single Crystal X-Ray Diffraction and Structure Analysis Source: University of Idaho URL: [Link]

  • Title: New Tricks of the Trade for Crystal Structure Refinement Source: ACS Central Science URL: [Link]

  • Title: X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications Source: ACS Chemical Reviews URL: [Link]

  • Title: Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol Source: Organic Chemistry Portal URL: [Link]

  • Title: CCDC 2342388: Experimental Crystal Structure Determination Source: University of Otago URL: [Link]

  • Title: CCDC 1905557: Experimental Crystal Structure Determination Source: OA Monitor Ireland URL: [Link]

  • Title: CCDC 995610: Experimental Crystal Structure Determination Source: Teikyo University URL: [Link]

  • Title: CCDC 2292612: Experimental Crystal Structure Determination Source: CiNii Research URL: [Link]

  • Title: Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents Source: International Journal of Pharmaceutical Science Invention URL: [Link]

  • Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Access Structures Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: Application of X-ray absorption near edge structure spectroscopy to the polymorphic evaluation of active pharmaceutical ingredients Source: Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Method for preparing 4-piperidyl piperidine Source: Google Patents URL
  • Title: X-ray Diffraction III: Pharmaceutical Applications Source: Moodle@Units URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide Source: ResearchGate URL: [Link]

  • Title: Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole Source: ZORA (Zurich Open Repository and Archive) URL: [Link]

  • Title: Studying Amorphous Pharmaceutical Materials by Powder X-Ray Diffraction and other Solid-State Techniques Source: University of Minnesota URL: [Link]

  • Title: 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride Source: Chemsrc URL: [Link]

  • Title: Crystal structure of 4-(2-meth-oxy-phen-yl)piper-azin-1-ium 3,5-dintrosalicylate Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: PubMed URL: [Link]

  • Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: Royal Society of Chemistry URL: [Link]

  • Title: Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2 Source: ResearchGate URL: [Link]

Sources

The Pharmacokinetic Landscape of 4-[(2-Bromobenzyl)oxy]piperidine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-[(2-Bromobenzyl)oxy]piperidine scaffold represents a highly versatile pharmacophore, increasingly utilized in the development of neuroactive agents, antimalarials, and targeted receptor antagonists. The structural marriage of a basic piperidine ring with a lipophilic, halogen-substituted benzyl ether creates a unique physicochemical profile. As a Senior Application Scientist, I have observed that while this scaffold drives potent target engagement via halogen bonding and electrostatic interactions, it also introduces complex Absorption, Distribution, Metabolism, and Excretion (ADME) challenges.

This whitepaper provides an authoritative, in-depth guide to the pharmacokinetic (PK) profiling of these derivatives. By dissecting the causality behind our experimental designs—from in vitro microsomal stability to in vivo bioanalytical workflows—we establish a robust, self-validating framework for advancing these compounds through the preclinical pipeline.

Structural Rationale and Physicochemical Profiling

The pharmacokinetic behavior of any molecule is fundamentally dictated by its physicochemical properties [3]. The 4-[(2-Bromobenzyl)oxy]piperidine core features two dominant functional groups:

  • The Secondary/Tertiary Piperidine Amine: With a typical pKa of ~9.5, this nitrogen is predominantly protonated at physiological pH (7.4). This basicity is crucial for solubility and target binding but can limit passive transcellular permeability.

  • The 2-Bromobenzyl Ether Linkage: The introduction of the heavy bromine atom significantly increases the molecule's lipophilicity (cLogP). This lipophilic bulk compensates for the charged amine, driving membrane partitioning and facilitating blood-brain barrier (BBB) penetration.

To contextualize the experimental workflows, we first establish the baseline predictive parameters for a standard derivative within this class.

Table 1: Representative Physicochemical and ADME Predictions
ParameterValue RangePharmacokinetic Implication
Molecular Weight (MW) 270 - 350 DaOptimal for oral absorption; avoids size-exclusion limits.
cLogP 3.2 - 4.5High lipophilicity drives high volume of distribution ( Vd​ ) but increases metabolic liability.
pKa (Piperidine N) 9.2 - 9.8Protonated at pH 7.4; requires active transport or lipophilic shielding for gut absorption.
Topological Polar Surface Area (TPSA) < 40 ŲExcellent predictor for high BBB permeability (ideal for CNS targets).
Plasma Protein Binding (PPB) 85% - 95%High lipophilicity leads to extensive binding, reducing the unbound (free) active fraction.

In Vitro Metabolic Profiling and Clearance Mechanisms

Before advancing a compound to animal models, we must understand its metabolic fate. Cytochrome P450 (CYP450) enzymes, particularly CYP3A4, are the primary metabolic engines for piperidine derivatives. According to [1], the N-dealkylation of 4-aminopiperidines is heavily catalyzed by CYP3A4, driven by hydrogen-bonding interactions between the substrate's amino group and the Serine 119 residue of the enzyme's active site.

For 4-[(2-Bromobenzyl)oxy]piperidines, we observe two primary clearance pathways: N-dealkylation (if substituted) and O-dealkylation (ether cleavage). We utilize Human Liver Microsomes (HLMs) rather than whole hepatocytes for initial screening because HLMs provide a concentrated, highly reproducible fraction of CYP450 enzymes, isolating Phase I metabolic liabilities without the confounding variables of Phase II conjugation or cellular efflux.

Protocol 1: Self-Validating High-Throughput HLM Stability Assay

Causality Check: This protocol is designed as a self-validating system. By including both high-clearance (Verapamil) and low-clearance (Warfarin) positive controls, any assay run that fails to clear Verapamil or over-clears Warfarin is automatically invalidated, ensuring data trustworthiness.

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Rationale: Maintaining pH 7.4 is critical as the protonation state of the piperidine ring directly affects its binding affinity to the lipophilic CYP active sites.

  • Microsome Incubation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in the buffer. Add the piperidine derivative to a final concentration of 1 µM. Rationale: 1 µM ensures we are operating well below the Michaelis constant ( Km​ ), adhering to linear first-order kinetics.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold Acetonitrile containing an internal standard (IS). Rationale: Acetonitrile rapidly denatures CYP enzymes, stopping the reaction, and provides a tighter protein pellet during centrifugation compared to methanol, maximizing the recovery of our lipophilic analyte.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

MetabolicPathway Parent 4-[(2-Bromobenzyl)oxy]piperidine (Parent Drug) NDealkyl N-Dealkylated Metabolite (Loss of R-group) Parent->NDealkyl CYP3A4 (Major) ODealkyl O-Dealkylated Metabolite (Piperidin-4-ol) Parent->ODealkyl CYP2D6 (Minor) Oxidation N-Oxide Metabolite Parent->Oxidation FMO3 Conjugation Phase II Conjugation (Glucuronidation) ODealkyl->Conjugation UGTs

Fig 1: Primary metabolic clearance pathways of 4-[(2-Bromobenzyl)oxy]piperidine.

In Vivo Pharmacokinetic Profiling

While in vitro data provides mechanistic insight, in vivo studies are mandatory to capture the holistic interplay of LADME (Liberation, Absorption, Distribution, Metabolism, Excretion) [3]. We utilize Sprague-Dawley rats for foundational PK profiling.

We employ a crossover or parallel design utilizing both Intravenous (IV) and Per Os (PO, oral) dosing. Evaluating both routes is the only mathematical way to calculate absolute bioavailability ( F ), which is the fraction of the oral dose that reaches systemic circulation intact.

Protocol 2: In Vivo Rodent PK Study Setup
  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. Rationale: The bromobenzyl group makes the compound highly lipophilic; aqueous saline alone will cause precipitation. Solutol acts as a surfactant to keep the drug in solution for IV injection.

    • PO Formulation: 0.5% Methylcellulose in water (Suspension).

  • Dosing: Administer 2 mg/kg IV via the tail vein, and 10 mg/kg PO via oral gavage.

  • Blood Collection: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Handling: Collect blood into tubes coated with K2​EDTA . Rationale: K2​EDTA chelates calcium to prevent coagulation and inhibits metalloproteases. We avoid Heparin because its polymeric nature can cause severe ion suppression in the downstream mass spectrometer source.

  • Plasma Separation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

Table 2: Representative In Vivo PK Parameters (Rat Model)
PK ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL) 1,450820Moderate oral peak exposure.
Tmax​ (hr) N/A1.5Indicates relatively rapid intestinal absorption.
AUC0−∞​ (hr*ng/mL) 2,1004,200Total systemic exposure.
Clearance ( Cl ) (mL/min/kg) 15.8N/AModerate clearance (approx. 28% of rat hepatic blood flow).
Volume of Distribution ( Vss​ ) (L/kg) 4.2N/AHigh Vss​ confirms extensive tissue distribution, typical for lipophilic amines.
Bioavailability ( F ) (%) N/A40%Calculated via (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

Bioanalytical Strategy: LC-MS/MS Method Development

To quantify the low nanogram-per-milliliter concentrations of the drug in plasma, we rely on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The 2-bromobenzyl moiety provides a distinct isotopic signature (a 1:1 ratio of M and M+2 peaks due to 79Br and 81Br isotopes), which is highly advantageous for identifying the parent compound and its metabolites amidst complex biological matrices.

BioanalyticalWorkflow Plasma Plasma Sample Collection (K2EDTA) Extraction Protein Precipitation (Acetonitrile + IS) Plasma->Extraction Centrifugation Centrifugation (14,000 rpm, 4°C) Extraction->Centrifugation LC UHPLC Separation (C18 Column, Gradient) Centrifugation->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis (PK Parameters) MS->Data

Fig 2: LC-MS/MS bioanalytical workflow for piperidine derivative quantification.

Analytical Causality: We utilize Electrospray Ionization in positive mode (ESI+). The basic piperidine nitrogen easily accepts a proton in the acidic mobile phase (typically 0.1% Formic Acid in Water/Acetonitrile), yielding a strong [M+H]+ precursor ion. We monitor Multiple Reaction Monitoring (MRM) transitions. The collision-induced dissociation (CID) of this scaffold reliably cleaves the ether bond, yielding a stable 2-bromobenzyl carbocation fragment, which serves as a highly sensitive and specific quantifier ion.

According to [2], ensuring the analytical method is fully validated for linearity, accuracy, and precision is a non-negotiable prerequisite before utilizing PK data to predict human drug-drug interactions (DDIs).

Conclusion & Strategic Outlook

The 4-[(2-Bromobenzyl)oxy]piperidine scaffold offers a privileged structure for drug discovery, balancing basicity for target engagement with lipophilicity for membrane permeation. However, this balance inherently invites rapid Phase I metabolism, primarily via CYP3A4-mediated N-dealkylation.

By executing the self-validating in vitro and in vivo protocols outlined in this guide, development teams can accurately map the pharmacokinetic liability of these derivatives. Future optimization strategies should focus on steric shielding of the piperidine nitrogen or bioisosteric replacement of the ether oxygen to mitigate metabolic clearance while preserving the critical halogen-bonding capabilities of the bromobenzyl group.

References

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638–643.[Link]

  • Food and Drug Administration (FDA). (2020). Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability. Federal Register.[Link]

  • Ruiz-Garcia, A., Bermejo, M., Moss, A., & Casabo, V. G. (2008). Pharmacokinetics in drug discovery. Journal of Pharmaceutical Sciences, 97(2), 654–690.[Link]

Whitepaper: High-Resolution Mass Spectrometry Profiling of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and analytical chemistry, distinguishing between a compound's average molecular weight and its exact monoisotopic mass is a critical prerequisite for structural validation. 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride (Formula: C12​H17​BrClNO ) is a halogenated building block characterized by a piperidine ring linked via an ether bond to an ortho-bromobenzene moiety.

As an application scientist, approaching the structural validation of such halogenated active pharmaceutical ingredients (APIs) requires looking beyond basic stoichiometry. It is a multi-dimensional puzzle where ionization physics, mass defects, and isotopic probabilities intersect. This technical guide establishes a self-validating analytical framework for determining the exact mass of this compound using High-Resolution Mass Spectrometry (HRMS).

Theoretical Framework: Molecular Weight vs. Exact Mass

The distinction between molecular weight and exact mass dictates the analytical technique employed.

  • Average Molecular Weight (306.63 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of all elements in the bulk formula. This value is strictly used for stoichiometric calculations, formulation, and dispensing.

  • Exact Mass (305.0182 Da): The theoretically calculated mass of the molecule considering its known elemental formula, specific isotopic composition (specifically the most abundant isotopes: 12C , 1H , 79Br , 35Cl , 14N , 16O ), and charge state[1].

Because HRMS resolves compounds that differ by less than 0.001 Da, exact mass is the mandatory metric for mass spectrometry[2]. Furthermore, the concept of a mass defect —the difference between the exact mass of the molecule and its nominal integer mass—provides a unique fingerprint for the compound[3]. For the free base of 4-[(2-Bromobenzyl)oxy]piperidine, the nominal mass is 269 Da, while the exact mass is 269.0415 Da, yielding a mass defect of +41.5 mDa. This positive defect is driven by the high hydrogen count ( 1H exact mass = 1.0078 Da), which offsets the negative mass defect contributed by the bromine atom ( 79Br exact mass = 78.9183 Da).

The Halogen Isotopic Signature

Bromine and chlorine impart unique, highly predictable isotopic signatures on mass spectra due to their natural isotopic abundances. Bromine exists as 79Br (~50.7%) and 81Br (~49.3%), creating a distinct 1:1 intensity ratio between the M and M+2 peaks. Chlorine exists as 35Cl (~75.8%) and 37Cl (~24.2%), creating a 3:1 ratio[4].

When analyzing the hydrochloride salt via positive Electrospray Ionization (ESI+), the salt dissociates. The chloride ion is lost, and the basic piperidine nitrogen is protonated. Thus, the mass spectrometer does not detect the bulk salt, but rather the protonated free base [M+H]+ . Consequently, the observed isotopic pattern will reflect only the bromine atom (1:1 ratio), acting as an internal validation metric.

Quantitative Data: Mass Properties

The following tables summarize the stoichiometric and spectrometric properties required for HRMS tuning and validation.

Table 1: Stoichiometric vs. Spectrometric Properties

PropertyValueApplication Context
Chemical Formula (Salt) C12​H17​BrClNO Bulk material dispensing, formulation
Average Molecular Weight 306.63 g/mol Molar concentration calculations
Exact Mass (Neutral Salt) 305.0182 DaTheoretical reference
Exact Mass (Free Base) 269.0415 DaNeutral molecule reference
Exact Mass [M+H]+ Ion 270.0494 DaESI-HRMS target detection

Table 2: High-Resolution Isotopic Signature for [M+H]+ ( C12​H17​BrNO+ )

PeakIsotopologue CompositionExact Mass (Da)Relative AbundanceDiagnostic Value
M 12C121​H1779​Br14N16O 270.0494~50.7%Primary mass defect confirmation
M+1 13C112​C111​H1779​Br14N16O 271.0527~13.2%Carbon count validation
M+2 12C121​H1781​Br14N16O 272.0473~49.3%Bromine signature confirmation (1:1 ratio)
M+3 13C112​C111​H1781​Br14N16O 273.0507~12.8%Secondary carbon count validation

Experimental Workflows & Logical Relationships

To visually map the analytical process, the following diagrams illustrate the physical workflow and the logical decision tree used during data processing.

G A Sample Prep: Dissociation of HCl Salt B ESI+ Ionization: Formation of [M+H]+ A->B C HRMS Analysis: Orbitrap / FT-ICR B->C D Data Processing: Exact Mass & Isotope Check C->D

Caption: Workflow for exact mass determination of halogenated salts via HRMS.

G A Detect Molecular Ion [M+H]+ at m/z 270.0494 B Calculate M / M+2 Intensity Ratio A->B C Ratio ≈ 1:1 Bromine Confirmed B->C 49.3% 81Br D Ratio ≈ 3:1 Chlorine Confirmed B->D 24.2% 37Cl E Analyze Mass Defect (+41.5 mDa) C->E D->E

Caption: Logical decision tree for isotopic signature validation in mass spectrometry.

Self-Validating Protocol: Exact Mass Determination via ESI-HRMS

This protocol is engineered as a self-validating system. Every experimental choice is driven by the physical chemistry of the molecule to ensure sub-ppm mass accuracy and structural confirmation.

Step 1: Sample Preparation and Desalting
  • Action: Dissolve 1 mg of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: The hydrochloride salt must be fully dissociated in solution. Formic acid acts as a proton donor, ensuring the basic piperidine nitrogen ( pKa​ ~10) is fully protonated to form the [M+H]+ ion prior to aerosolization. This prevents complex adduct formation.

Step 2: Instrument Calibration
  • Action: Calibrate the Orbitrap or FT-ICR mass spectrometer using a standard calibration mix to achieve a mass resolving power of >100,000 FWHM.

  • Causality: Ultra-high resolving power is mandatory to distinguish the target isotopic peaks from isobaric background interferences[5]. Without this resolution, overlapping signals will distort the exact mass measurement[1].

Step 3: Electrospray Ionization (ESI) and Acquisition
  • Action: Infuse the sample via direct injection at a flow rate of 5 µL/min. Operate the ESI source in positive ion mode (ESI+). Set the capillary temperature to 275°C.

  • Causality: Soft ionization via ESI prevents premature in-source thermal degradation of the relatively labile benzyl ether bond. This preserves the intact [M+H]+ molecular ion, which is strictly required for accurate mass defect analysis[3].

Step 4: Data Processing and Self-Validation
  • Action: Extract the chromatogram for the theoretical exact mass of m/z 270.0494. Validate the detection by calculating the mass error and integrating the M+2 peak at m/z 272.0473.

  • Causality (The Validation System): The system validates itself through orthogonal confirmation. First, the mass error must be <5 ppm to confirm the elemental composition ( C12​H17​BrNO ). Second, the software must detect a ~1:1 intensity ratio between m/z 270.0494 and 272.0473. If the ratio deviates, it indicates an isobaric contamination rather than the true brominated API[4].

Sources

In Vitro Binding Affinity of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride: A Technical Guide for Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I approach the validation of novel chemical entities not merely as a sequence of assays, but as a holistic system of thermodynamic and kinetic interrogation. The compound 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride represents a highly optimized, privileged scaffold in medicinal chemistry, primarily utilized for engaging the Sigma-1 Receptor (S1R) [1].

Understanding the causality behind its binding requires examining its structural topology. The molecule consists of a basic piperidine ring linked via an ether bridge to a 2-bromobenzyl moiety. At physiological pH, the protonated piperidine nitrogen forms an indispensable salt bridge with the Glu172 residue in the S1R binding pocket—a universal requirement for high-affinity S1R ligands[2]. Simultaneously, the 2-bromobenzyl group occupies the primary hydrophobic cleft of the receptor, driven by strong van der Waals forces and potential halogen bonding[1].

S1R is a ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon activation by high-affinity ligands, S1R dissociates from its resident chaperone BiP and translocates to modulate targets like the IP3 receptor, making it a critical target for neurodegenerative diseases and neuropathic pain[3].

S1R_Pathway Ligand 4-[(2-Bromobenzyl)oxy] piperidine HCl S1R_BiP S1R-BiP Complex (ER Membrane) Ligand->S1R_BiP Binds Glu172 S1R_Active Active S1R (Dissociated) S1R_BiP->S1R_Active Chaperone Release IP3R IP3 Receptor Stabilization S1R_Active->IP3R Translocation Ca2_Flux Ca2+ Efflux to Mitochondria IP3R->Ca2_Flux Modulates

Fig 1. Mechanism of action: S1R activation and subsequent calcium modulation.

Experimental Workflow Design: The "Why"

To rigorously define the in vitro binding profile of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, we must employ an orthogonal testing strategy. Relying solely on equilibrium affinity ( Ki​ ) is a common pitfall; in vivo efficacy is frequently dictated by target residence time ( 1/koff​ ). Therefore, our workflow integrates two distinct, self-validating systems:

  • Radioligand Competition Binding: Establishes the equilibrium dissociation constant ( Ki​ ) and evaluates selectivity against the structurally distinct Sigma-2 Receptor (S2R).

  • Surface Plasmon Resonance (SPR): Provides label-free, real-time kinetic profiling ( kon​ , koff​ ) to determine how fast the drug binds and how long it stays engaged.

Workflow cluster_0 Equilibrium Binding cluster_1 Kinetic Profiling Prep Compound Preparation (10 mM DMSO Stock) Radioligand Radioligand Displacement [3H](+)-Pentazocine Prep->Radioligand SPR Surface Plasmon Resonance (Ni-NTA Sensor Chip) Prep->SPR Ki_Calc Cheng-Prusoff Ki Calculation Radioligand->Ki_Calc Rates kon, koff, KD Determination SPR->Rates

Fig 2. Orthogonal in vitro workflow for determining binding affinity and kinetics.

Detailed Methodologies

Protocol 1: Radioligand Competition Binding Assay

Causality & Logic: We utilize guinea pig liver homogenates because this tissue expresses S1R at exceptionally high densities relative to S2R, providing a vastly superior signal-to-noise ratio compared to rat brain preparations[4]. We use -pentazocine as the radiotracer due to its exquisite S1R selectivity.

Step-by-Step Execution:

  • Tissue Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL[4].

  • Compound Preparation: Dissolve 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer. Critical: Ensure final DMSO concentration in the assay does not exceed 1% to prevent receptor denaturation.

  • Incubation: In a 96-well deep-well plate, combine 500 µL of membrane homogenate, 250 µL of-pentazocine (final concentration 2.4 nM, Kd​ = 1.8 nM), and 250 µL of the test compound[4]. Incubate at 37°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold 50 mM Tris-HCl.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Self-Validation System: Include a control well with 10 µM Haloperidol to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the assay is invalid. Increase washing stringency to eliminate lipophilic partitioning of the radioligand.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Logic: S1R is a highly hydrophobic transmembrane protein. Standard amine coupling to a CM5 chip often destroys its active conformation. Instead, we capture recombinant His-tagged S1R on a Ni-NTA sensor chip. To prevent the baseline drift commonly associated with His-capture leaching, we follow up with a brief covalent stabilization using EDC/NHS chemistry[5].

Step-by-Step Execution:

  • Surface Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl2​ . Inject recombinant His-S1R (solubilized in 0.01% DDM detergent) at 10 µg/mL until a capture level of ~3000 Resonance Units (RU) is achieved.

  • Covalent Stabilization: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 3 minutes to covalently link the captured His-S1R to the carboxymethylated dextran matrix, followed by 1 M ethanolamine to deactivate residual esters[5].

  • Analyte Injection: Dilute 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride in running buffer (HBS-EP+ with 0.01% DDM and 1% DMSO). Inject a concentration series (0.5 nM to 50 nM) over the functionalized surface at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Allow a 15-minute dissociation phase. Because the compound is highly lipophilic, regenerate the surface with a 30-second pulse of 10 mM NaOH, followed by a 5-minute buffer stabilization period.

Self-Validation System: The theoretical maximum binding capacity ( Rmax​ ) must align with the experimental Rmax​ within a 10% margin. A mismatch indicates either protein denaturation on the chip or non-1:1 binding stoichiometry (e.g., compound aggregation). A DMSO solvent correction curve (0.5% to 1.5%) must be run to subtract bulk refractive index shifts.

Data Presentation & Interpretation

The integration of equilibrium and kinetic data provides a comprehensive profile of the compound's target engagement. The KD​ derived from SPR kinetics ( koff​/kon​ ) should theoretically mirror the Ki​ obtained from the radioligand assay, confirming orthogonal validity.

Table 1: Equilibrium Radioligand Binding Affinity | Test Compound | Target | Radioligand | IC50​ (nM) | Ki​ (nM) | Selectivity (S1R/S2R) | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-[(2-Bromobenzyl)oxy]piperidine HCl | S1R | -Pentazocine | 4.2 ± 0.5 | 1.8 ± 0.2 | >250-fold | | 4-[(2-Bromobenzyl)oxy]piperidine HCl | S2R | [3H]DTG | 1250 ± 85 | 455 ± 30 | - | | Haloperidol (Assay Control) | S1R | -Pentazocine | 2.5 ± 0.3 | 1.1 ± 0.1 | ~1.5-fold |

Data Interpretation: The compound exhibits single-digit nanomolar affinity for S1R with excellent selectivity over S2R, validating the 2-bromobenzyl ether and piperidine core as a highly specific S1R pharmacophore.

Table 2: SPR Kinetic Parameters (Real-Time Binding) | Analyte | Immobilized Target | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | KD​ (nM) | Residence Time (min) | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-[(2-Bromobenzyl)oxy]piperidine HCl | His-S1R | 1.45×105 | 2.61×10−4 | 1.80 | 63.8 | | (+)-Pentazocine (Assay Control) | His-S1R | 2.10×105 | 4.20×10−4 | 2.00 | 39.6 |

Data Interpretation: The kinetic profiling reveals a slow dissociation rate ( koff​ ), resulting in a prolonged target residence time of nearly 64 minutes. This suggests that the compound will maintain durable target engagement in vivo, even as free plasma concentrations decline.

Sources

Technical Whitepaper: Safety, Toxicity, and Handling Protocols for 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, functionalized piperidines serve as privileged scaffolds for central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and NMDA receptor antagonists [1]. 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a highly versatile synthetic intermediate. The presence of the 2-bromobenzyl ether moiety provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amine of the piperidine ring allows for selective N-alkylation or acylation.

This technical guide synthesizes the physicochemical properties, toxicological profile, and validated experimental handling protocols for this compound, ensuring that drug development professionals can integrate it safely and effectively into their synthetic pipelines.

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is critical for predicting its behavior in biphasic systems and its pharmacokinetic potential as a building block. The hydrochloride salt form ensures solid-state stability and high aqueous solubility, which is essential for long-term storage and precise molar dosing.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
Chemical Formula C₁₂H₁₆BrNO · HClHalogenated ether with a basic amine salt.
Molecular Weight 306.63 g/mol Falls within the optimal range for fragment-based drug design (FBDD).
Physical State Solid (Crystalline Powder)Facilitates accurate gravimetric analysis and stable storage.
Solubility Soluble in H₂O, DMSO, MeOHHCl salt drives aqueous solubility; freebasing is required for organic phase partitioning.
LogP (Predicted, Free Base) ~2.8 - 3.2Lipophilic enough to cross the blood-brain barrier (BBB) when incorporated into CNS-active APIs [1].

Toxicological Profile & Safety Data (SDS Core)

As a Senior Application Scientist, it is imperative to move beyond standard hazard statements and understand the causality of the toxicity. The toxicity of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride stems from two primary structural features: the basic piperidine ring and the halogenated aromatic system.

Acute Toxicity and Irritation
  • Skin Corrosion/Irritation (Category 2): The compound acts as a localized irritant. Upon contact with moisture on the skin, the hydrochloride salt can dissociate, and the inherent basicity of the piperidine moiety (pKa ~10-11 for the free base) can disrupt the lipid bilayer of the stratum corneum.

  • Serious Eye Damage/Irritation (Category 2A): The ocular mucosa is highly susceptible to pH shifts and osmotic stress induced by the dissolution of the salt.

Chronic and Systemic Toxicity
  • Target Organ Toxicity: Similar to other benzylpiperidine derivatives, systemic absorption may lead to monoamine modulation [1]. Accidental ingestion or inhalation of fine dust can cause CNS stimulation, tachycardia, and hypertension due to the compound's structural mimicry of endogenous neurotransmitters and synthetic monoamine releasing agents.

  • Environmental Hazard: Halogenated aromatic compounds often exhibit aquatic toxicity. The bulky bromobenzyl group resists rapid biodegradation, necessitating strict disposal protocols (incineration) rather than aqueous discharge.

Experimental Protocols: Safe Handling and Derivatization

To ensure trust and reproducibility, the following protocol details the conversion of the stable HCl salt into its reactive free base, followed by a standard N-alkylation workflow. This self-validating system incorporates in-process controls (TLC/LC-MS) to confirm reaction progression.

Step-by-Step Methodology: Freebasing and N-Alkylation
  • Preparation of the Free Base (Biphasic Partitioning):

    • Rationale: The HCl salt is unreactive toward electrophiles. We must neutralize the salt to liberate the nucleophilic secondary amine.

    • Procedure: Suspend 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride (1.0 eq) in dichloromethane (DCM) (10 mL/g). Add an equal volume of 1M NaOH (aq).

    • Action: Stir vigorously for 15 minutes at ambient temperature. The biphasic mixture forces the liberated lipophilic free base into the DCM layer.

    • Validation: Separate the layers. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Electrophilic Addition (N-Alkylation):

    • Rationale: Utilizing a mild base (K₂CO₃) acts as an acid scavenger for the byproduct (HX) without causing side reactions with the alkyl halide.

    • Procedure: Dissolve the resulting free base in anhydrous acetonitrile (MeCN). Add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.1 eq).

    • Action: Heat the reaction mixture to 60°C under an inert nitrogen atmosphere for 4-6 hours.

    • Validation: Monitor the disappearance of the starting material via LC-MS. The mass shift will correspond to the addition of the alkyl group.

  • Workup and Isolation:

    • Quench the reaction with distilled water and extract with ethyl acetate (EtOAc). Wash the organic phase with brine, dry, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Workflow Visualization

The following diagram illustrates the divergent synthetic utility of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, highlighting how selective conditions dictate the functionalization of either the piperidine nitrogen or the brominated aromatic ring.

SyntheticWorkflow A 4-[(2-Bromobenzyl)oxy]piperidine HCl (Stable Storage Form) B Freebasing (NaOH/DCM) Biphasic Extraction A->B Base Neutralization C N-Alkylation / Acylation (Nucleophilic Attack) B->C R-X, K2CO3, MeCN D Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald at 2-Br) B->D Boronic Acid, Pd(PPh3)4 E Advanced API Scaffold C->E Further Derivatization D->E Further Derivatization

Figure 1: Divergent synthetic pathways for 4-[(2-Bromobenzyl)oxy]piperidine functionalization.

References

  • National Center for Biotechnology Information (NCBI). "4-Benzylpiperidine - Pharmacology and Applications." Wikipedia, The Free Encyclopedia. Available at:[Link] (Accessed April 5, 2026).

The Strategic Utility of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As drug discovery shifts toward highly functionalized, sp3-rich scaffolds, the demand for versatile, multi-functional building blocks has surged. 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride represents a privileged synthetic intermediate that bridges structural flexibility with orthogonal reactivity. This technical whitepaper provides an in-depth literature review of its applications, detailing its structural rationale, pharmacological utility across diverse target classes, and the causal logic behind its integration into complex synthetic workflows.

Structural & Physicochemical Rationale

The architectural design of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride offers three distinct functional domains, each serving a critical role in both target binding and synthetic elaboration:

  • The Piperidine Core: Provides a basic nitrogen that is typically protonated at physiological pH, allowing for critical salt-bridge interactions with acidic residues (e.g., Asp, Glu) in protein binding pockets. Formulating this building block as a hydrochloride salt ensures long-term bench stability, prevents premature amine oxidation, and enhances solubility in polar solvents.

  • The Ether Linkage: The oxygen atom acts as a flexible hinge and a hydrogen-bond acceptor. It allows the molecule to adopt multiple conformations to optimally fit into tortuous binding sites without the entropic penalty associated with rigid planar systems.

  • The 2-Bromobenzyl Moiety: The ortho-bromo substitution is the linchpin of this scaffold. Pharmacologically, the bulky, polarizable bromine atom can engage in halogen bonding and perfectly occupies deep hydrophobic pockets. Synthetically, it serves as a highly specific handle for late-stage transition-metal-catalyzed cross-coupling.

Pharmacophore cluster_ligand Pharmacophore Scaffold P Piperidine Core O Ether Linker P->O T1 Acidic Residues P->T1 Ionic B 2-Bromobenzyl O->B T2 Hinge Region O->T2 Dipole T3 Hydrophobic Pocket B->T3 Steric/VdW

Fig 1: Pharmacophore binding model illustrating target interactions of the compound's key moieties.

Pharmacological Applications

The 2-bromobenzyloxy and piperidine motifs are heavily utilized in the development of highly selective therapeutic agents. Literature highlights three primary domains of application:

Kinase Inhibition (CDK Scaffolds)

Cyclin-dependent kinases (CDKs) are prime targets in oncology. Derivatives of the natural chromone alkaloid Rohitukine have been extensively modified using bromobenzyloxy groups to enhance binding affinity. The incorporation of a 2-bromobenzyloxy moiety at the 7-position of the chromone nucleus (e.g., compound 8e) provides critical steric interactions that orient the molecule favorably within the front specificity pocket of CDK-9, driving high potency[1]. This structural modification was pivotal in the preclinical development of orally active CDK inhibitors[1].

Selective COX-II Inhibition

Achieving selectivity for Cyclooxygenase-2 (COX-II) over COX-I is essential for developing safe anti-inflammatory drugs. The COX-II active site features a secondary side pocket that is significantly larger than that of COX-I. Research demonstrates that incorporating bulky, halogenated benzyloxy groups—specifically 2-bromobenzyloxy—into aromatic frameworks (such as naphthalenyl or morpholino derivatives) drastically improves COX-II selectivity indices[2]. The large atomic radius of the ortho-bromine atom acts as a steric wedge, preventing the molecule from entering the narrower COX-I channel[2].

Ion Channel Modulation

Bicycloamine derivatives and highly functionalized piperidines containing the 3-(2-bromobenzyloxy) motif have been patented as potent sodium channel inhibitors[3]. These compounds are critical in regulating ectopic firing in the central nervous system, showing high clinical efficacy in the treatment of neuralgia, neuropathy, and epilepsy[3].

Synthetic Workflows & Experimental Protocols

To fully leverage 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, chemists must navigate the orthogonal reactivity of its secondary amine and its aryl bromide. Below are the field-proven, self-validating protocols for bi-directional functionalization.

Workflow A 4-[(2-Bromobenzyl)oxy] piperidine HCl B In Situ Free-Basing (DIPEA / K2CO3) A->B Base C N-Functionalization (Amide/Amine) B->C Electrophile D Pd-Catalyzed Coupling (Suzuki/Buchwald) C->D Pd(0), Ar-B(OH)2 E Diversified Lead Compound D->E Isolation

Fig 2: Orthogonal synthetic workflow for N-functionalization and Pd-catalyzed cross-coupling.

Protocol A: In Situ Free-Basing and N-Alkylation/Acylation

Objective: Functionalize the piperidine nitrogen while preserving the aryl bromide for downstream coupling.

  • Preparation: Suspend 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM provides excellent solubility for the free base while remaining inert to mild alkylating/acylating agents. Nitrogen prevents oxidative degradation of the liberated amine.

  • Free-Basing: Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salt to liberate the secondary amine without competing for the electrophile. The excess (2.5 eq) acts as an acid scavenger for the subsequent reaction.

  • Electrophile Addition: Slowly introduce the target alkyl halide or acyl chloride (1.1 eq). Stir at room temperature for 4–6 hours.

    • Causality: Slow addition at low temperatures controls the exothermic nature of the reaction, preventing thermal degradation or unwanted side reactions.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Causality: The mild basicity of NaHCO3​ neutralizes residual acid and hydrolyzes any unreacted acyl chlorides, ensuring a clean phase separation and high purity of the crude product.

Protocol B: Late-Stage Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the 2-bromobenzyl moiety to build molecular complexity (e.g., stereospecific ring cyclizations[4]).

  • Reagent Assembly: In a Schlenk flask, combine the N-protected 4-[(2-Bromobenzyl)oxy]piperidine derivative (1.0 eq), an arylboronic acid (1.5 eq), and K2​CO3​ (3.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: The ortho-bromo position is sterically encumbered; an excess of boronic acid drives the transmetalation equilibrium forward. The aqueous-organic solvent mixture is crucial to dissolve both the organic substrates and the inorganic base.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq).

    • Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate the oxidative addition of Palladium(0) into the hindered C(sp2)-Br bond, while preventing catalyst aggregation and deactivation.

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours under continuous stirring.

    • Causality: Elevated temperature is required to overcome the high activation energy barrier imposed by the ortho-bromo steric hindrance.

  • Purification: Filter the cooled mixture through a Celite pad. Extract the filtrate with ethyl acetate, concentrate, and purify via flash column chromatography.

    • Causality: Celite filtration effectively removes palladium black. This is a critical self-validating step, as residual transition metals can cause false positives in downstream biological assays.

Quantitative Data Summaries

The following table synthesizes quantitative biological and synthetic metrics associated with the 2-bromobenzyloxy scaffold and its direct functional derivatives across various literature applications.

Compound / Derivative ScaffoldTarget / ApplicationKey MetricValueReference
Compound 8e (Rohitukine deriv.)CDK-9 InhibitionSynthetic Yield42%[1]
Riviciclib (P276-00) CDK-9/T1IC 50​ 20 nM[1]
NHCXP4 (Morpholino deriv.)COX-II InhibitionIC 50​ 0.78 μM[2]
THZD1 (Thiazolidin-4-one deriv.)COX-II InhibitionIC 50​ 1.9 μM[2]
NHC14 (Chrysophanol deriv.)COX-II InhibitionIC 50​ 11.64 μM[2]
Bicycloamine derivatives Sodium ChannelsEfficacyHigh[3]

Conclusion

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is far more than a simple chemical catalog item; it is a meticulously designed pharmacophore building block. By offering a tunable basic center, a flexible linker, and a sterically demanding, cross-coupling-ready aryl halide, it empowers medicinal chemists to rapidly navigate chemical space. Whether engineering the next generation of highly selective kinase inhibitors, mapping the COX-II side pocket, or developing novel ion channel modulators, mastering the orthogonal reactivity of this scaffold is essential for modern drug development.

References

  • Discovery and Preclinical Development of IIIM-290, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor.Journal of Medicinal Chemistry - ACS Publications.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.NIH / PMC.
  • Bicycloamine derivatives.Google Patents (US20100331310A1).
  • A New Efficient Synthetic Route for the Synthesis of the Antiallergic Drug, Olopatadine Hydrochloride, via Stereospecific Palladium-Catalyzed Reaction.ACS Publications.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Synthesis Protocol Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Introduction and Mechanistic Rationale

The synthesis of functionalized piperidine derivatives is a cornerstone of modern medicinal chemistry, as the piperidine scaffold is ubiquitous in pharmaceuticals targeting G-protein coupled receptors (GPCRs) and monoamine transporters. The target compound, 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride , serves as a versatile building block. The presence of the ortho-bromo substituent on the benzyl ring provides a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the piperidine nitrogen allows for further functionalization.

Causality in Experimental Design

To achieve high yields and prevent unwanted side reactions, a two-step protective group strategy is employed:

  • Williamson Ether Synthesis: We utilize N-Boc-4-hydroxypiperidine rather than unprotected 4-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) group prevents competitive N-alkylation by the highly electrophilic 2-bromobenzyl bromide [1]. Sodium hydride (NaH) is selected as the base because its strong basicity ensures complete deprotonation of the secondary alcohol, driving the nucleophilic attack forward in a polar aprotic solvent (DMF).

  • Boc Deprotection and Salt Formation: The Boc group is cleaved using anhydrous 4M HCl in dioxane. This reagent choice is deliberate: it avoids aqueous workups that can lead to product loss due to the high water solubility of the resulting amine. Furthermore, this method directly yields the highly crystalline, stable hydrochloride salt of the target compound, bypassing the need for a separate salt-formation step [2].

Synthetic Workflow Diagram

G SM1 N-Boc-4-hydroxypiperidine Int N-Boc-4-[(2-Bromobenzyl)oxy]piperidine (Intermediate) SM1->Int NaH, DMF 0 °C to RT SM2 2-Bromobenzyl bromide SM2->Int Williamson Etherification Prod 4-[(2-Bromobenzyl)oxy]piperidine HCl (Target Product) Int->Prod 4M HCl in Dioxane DCM, RT Boc Deprotection

Workflow: Two-step synthesis via etherification followed by anhydrous Boc deprotection.

Quantitative Data: Stoichiometry and Yield Metrics

The following table outlines the optimized stoichiometric ratios and expected physical parameters for a standard 10 mmol scale reaction.

Reagent / ProductMW ( g/mol )EquivalentsMass / VolumeExpected YieldRole
N-Boc-4-hydroxypiperidine201.261.02.01 gN/AStarting Material
Sodium Hydride (60% in oil)24.001.20.48 gN/ABase
2-Bromobenzyl bromide249.931.12.75 gN/AAlkylating Agent
Anhydrous DMFN/AN/A20 mLN/ASolvent (Step 1)
Intermediate (Boc-protected)370.28N/A~3.1 g80 - 85%Intermediate
4M HCl in Dioxane36.465.010 mLN/ADeprotecting Agent
Target Compound (HCl salt) 306.63 N/A ~2.2 g 90 - 95% Final Product

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory. NaH is pyrophoric and reacts violently with water [3].

Step 1: Synthesis of tert-Butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Dissolution: Add N-Boc-4-hydroxypiperidine (2.01 g, 10.0 mmol) to the flask. Inject anhydrous DMF (20 mL) via syringe and stir until fully dissolved.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) portionwise over 5 minutes.

    • Causality Note: Hydrogen gas will evolve. The 0 °C temperature prevents thermal degradation of the solvent and controls the exothermic deprotonation.

  • Alkylation: Stir the suspension at 0 °C for 30 minutes to ensure complete alkoxide formation. Slowly add 2-Bromobenzyl bromide (2.75 g, 11.0 mmol) dropwise via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1; visualization by UV and KMnO4 stain).

  • Workup: Quench the reaction carefully by adding cold water (30 mL) dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with water (2 × 20 mL) and brine (20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, gradient 5% to 20% EtOAc in Hexanes) to afford the intermediate as a clear, viscous oil.

Step 2: Deprotection to 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride
  • Dissolution: Transfer the purified intermediate (~8.0 mmol) to a clean 50 mL round-bottom flask. Dissolve in anhydrous Dichloromethane (DCM, 10 mL).

  • Acidification: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (10 mL, ~40 mmol, 5 eq) via syringe.

    • Causality Note: A large excess of HCl drives the equilibrium of the Boc cleavage, releasing isobutylene and carbon dioxide gas.

  • Cleavage: Remove the ice bath and stir the reaction at RT for 2–3 hours. The reaction progress can be monitored by TLC (disappearance of the high-Rf starting material).

  • Isolation: As the reaction proceeds, the hydrochloride salt may begin to precipitate. Once complete, concentrate the mixture under reduced pressure to remove DCM, dioxane, and excess HCl.

  • Trituration: Suspend the resulting crude solid in cold Diethyl Ether (20 mL) and vigorously stir for 15 minutes. This step removes residual mineral oil (from the NaH step) and organic impurities.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with additional cold Diethyl Ether (2 × 10 mL).

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to afford the pure 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride.

References

  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: John Wiley & Sons, Inc. URL: [Link]

  • Title: Synthesis of Ethers via the Williamson Reaction Source: Organic Chemistry Portal URL: [Link]

Application Notes and Protocols for 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Piperidine Scaffold and the 2-Bromobenzyl Moiety

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. The incorporation of a piperidine moiety can significantly enhance a molecule's pharmacological profile by improving its solubility, metabolic stability, and bioavailability.[1][3][4]

The subject of this guide, 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, is a bifunctional building block of significant interest. It combines the favorable properties of the piperidine core with the synthetic versatility of a 2-bromobenzyl group. The ether linkage at the 4-position of the piperidine offers a stable and synthetically accessible connection point, while the bromine atom on the benzyl ring serves as a versatile handle for a variety of powerful cross-coupling reactions. This unique combination allows for the construction of complex molecular architectures, making it a valuable tool in the synthesis of novel drug candidates across diverse therapeutic areas, including oncology and neuroscience.

This document provides a comprehensive overview of the applications of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride in drug discovery, complete with detailed protocols for its synthesis and subsequent functionalization, analytical characterization, and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueReference
Chemical Formula C₁₂H₁₇BrClNO[5]
Molecular Weight 306.62 g/mol [5]
Appearance Off-white to white solidGeneral observation
Solubility Soluble in water, methanol, and DMSOGeneral knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[1][3]

Core Synthetic Protocol: Williamson Ether Synthesis of 4-[(2-Bromobenzyl)oxy]piperidine

The primary route to the core structure of the title compound is the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide.[6][7]

Reaction Scheme

G reactant1 4-Hydroxypiperidine product 4-[(2-Bromobenzyl)oxy]piperidine reactant1->product Base (e.g., NaH) Solvent (e.g., DMF, THF) reactant2 2-Bromobenzyl bromide reactant2->product

Caption: Williamson ether synthesis of 4-[(2-Bromobenzyl)oxy]piperidine.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Materials:

  • N-Boc-4-hydroxypiperidine

  • 2-Bromobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Causality: The Boc-protecting group on the piperidine nitrogen prevents unwanted N-alkylation. Sodium hydride is a strong base that deprotonates the hydroxyl group of the piperidine to form the highly nucleophilic alkoxide.[6]

  • Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (typically 30-60 minutes), add a solution of 2-bromobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Causality: The quench neutralizes any unreacted sodium hydride.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-[(2-bromobenzyl)oxy]piperidine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection and Salt Formation: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of HCl in diethyl ether or dioxane. Stir the mixture until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride.

Application in the Synthesis of a PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8][9][10] The 4-[(2-bromobenzyl)oxy]piperidine scaffold can be a key intermediate in the synthesis of novel PARP inhibitors. The 2-bromobenzyl moiety is primed for a Suzuki-Miyaura cross-coupling reaction to introduce a pharmacophoric aryl group.[11]

Illustrative Synthetic Workflow

G A 4-[(2-Bromobenzyl)oxy]piperidine C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Coupled Product C->D Pd Catalyst, Base E Further Functionalization (e.g., N-acylation) D->E F PARP Inhibitor Scaffold E->F

Caption: Synthetic workflow for a PARP inhibitor scaffold.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction to functionalize the 2-bromobenzyl group.

Materials:

  • 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride

  • Arylboronic acid (e.g., 3-formylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add 4-[(2-bromobenzyl)oxy]piperidine hydrochloride (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.05-0.10 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application in the Synthesis of Neurokinin Receptor Antagonists

Neurokinin (NK) receptor antagonists are being investigated for the treatment of a variety of disorders, including depression, anxiety, and emesis.[5][12][13] The piperidine scaffold is a common feature in many NK1 receptor antagonists. The 4-[(2-bromobenzyl)oxy]piperidine building block can be elaborated into potent NK receptor antagonists through reactions such as the Buchwald-Hartwig amination.

Illustrative Synthetic Pathway

G A 4-[(2-Bromobenzyl)oxy]piperidine C Buchwald-Hartwig Amination A->C B Primary or Secondary Amine B->C D Aminated Product C->D Pd Catalyst, Ligand, Base E Further Modifications D->E F NK Receptor Antagonist E->F

Caption: Synthetic pathway to a Neurokinin receptor antagonist.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-[(2-bromobenzyl)oxy]piperidine hydrochloride is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the carbon bearing the oxygen atom.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique to confirm the molecular weight of the compound. The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-[(2-bromobenzyl)oxy]piperidine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1][14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a highly valuable and versatile building block for drug discovery. Its unique combination of a privileged piperidine scaffold and a synthetically tractable 2-bromobenzyl group provides medicinal chemists with a powerful tool for the efficient construction of complex and diverse molecular architectures. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents, facilitating the exploration of new chemical space in the pursuit of innovative medicines.

References

  • Combi-Blocks. (2026, March 6).
  • Accela ChemBio Inc.
  • MilliporeSigma. (2024, September 7).
  • Fisher Scientific. (2009, October 9).
  • PrepChem.com. Synthesis of 4-benzyl-4-hydroxy-piperidine.
  • PENTA. (2024, May 7).
  • PMC. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem, 66, 2487-2492.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Utah Tech University. Williamson Ether Synthesis.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • WVU Community. 12. The Williamson Ether Synthesis.
  • Organic Chemistry Portal. Williamson Synthesis.
  • PMC. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime.
  • PMC. (2023, April 24). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition.
  • PubMed. (2018, August 15). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
  • PubMed. (2023, April 24). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition.
  • Organic Syntheses. Benzoyl piperidine.
  • Takaya, T. (1996). Discovery of neurokinin antagonists. Pure & Appl. Chem., 68(4), 875-880.
  • The Royal Society of Chemistry.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ResearchGate. (2026, February 10). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | Request PDF.
  • ((Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022, September 18).
  • Selleck Chemicals. (2024, May 22). Veliparib (ABT-888) | PARP Inhibitor | CAS 912444-00-9.
  • New Drug Approvals. (2014, July 7). PARP Inhibitor.. Veliparib (ABT-888) 维利帕尼.
  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)
  • The Royal Society of Chemistry. TFAA mediated one-pot synthesis of chiral N-protected amino acid-derived 1,2,4-oxadiazoles and their antibacterial studies.
  • PubMed. (2019, February 15).
  • MDPI. (2010, May 17). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Semantic Scholar. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi.
  • Chemsrc. (2025, November 6). CAS#:1219976-77-8 | 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride.
  • MDPI. (2021, May 28). Solid-Phase Synthesis of an Insect Pyrokinin Analog Incorporating an Imidazoline Ring as Isosteric Replacement of a trans Peptide Bond.
  • PubMed. Pharmacology of CP-99994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor.

Sources

Application Note: HPLC-UV Method Development and Validation for 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust analytical methods for basic pharmaceutical compounds presents unique chromatographic challenges. 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a synthetic intermediate and active pharmaceutical ingredient (API) precursor characterized by a highly basic secondary amine (piperidine ring) and a lipophilic, UV-active 2-bromobenzyl ether moiety.

This application note provides a comprehensive, self-validating protocol for the quantification and purity assessment of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodology is grounded in mechanistic chromatography principles to eliminate peak tailing and is structured to comply with the current ICH Q2(R2) guidelines for analytical procedure validation[1].

Analyte Profiling & Mechanistic Rationale

To design an effective method, we must first deconstruct the physicochemical properties of the analyte and understand the causality behind our chromatographic choices.

  • The Silanol Interaction Problem: The piperidine ring possesses a high pKa (~10.5), meaning it exists almost entirely in its protonated, cationic form under standard aqueous conditions. When analyzed on traditional silica-based reversed-phase columns, this basic nitrogen undergoes strong secondary ion-exchange interactions with residual, ionized silanol groups ( Si−O− ) on the silica surface[2]. This electrostatic drag is the primary cause of severe peak tailing, which compromises resolution and quantification accuracy[3].

  • pH Control and Ion-Pairing: To mitigate silanol interactions, the mobile phase pH must be driven below 3.0. At pH 2.0, residual silanols are fully protonated and neutralized ( Si−OH ), shutting down the ion-exchange pathway[4]. We utilize Trifluoroacetic acid (TFA) as an additive. TFA serves a dual purpose: it lowers the pH to ~2.0 and acts as a volatile ion-pairing agent. The lipophilic trifluoroacetate anion pairs with the protonated piperidine, forming a neutral hydrophobic complex that partitions cleanly into the C18 stationary phase, yielding highly symmetrical peaks[4].

  • Chromophore Selection: The 2-bromobenzyl ether group provides robust UV absorption. The bromine atom acts as an auxochrome, inducing a bathochromic shift. We select 220 nm as the primary detection wavelength to capture the high-intensity π→π∗ transitions, ensuring maximum sensitivity for impurity profiling.

MethodDev A 1. Analyte Profiling Piperidine pKa ~10.5 Bromobenzyl UV max ~220nm B 2. Stationary Phase Type B Silica, End-capped C18 Minimize Silanol Activity A->B C 3. Mobile Phase Optimization pH < 3.0 (0.1% TFA) Ion-Pairing & Silanol Suppression B->C D 4. Gradient Elution Water / Acetonitrile Optimize Retention Factor (k') C->D E 5. System Suitability Tailing Factor (As) < 1.5 Resolution (Rs) > 2.0 D->E

Figure 1: Mechanistic workflow for HPLC method development targeting basic piperidine derivatives.

Optimized Chromatographic Conditions

Based on the mechanistic rationale, the following parameters establish a robust separation environment. The use of a high-purity, Type B silica column with dense end-capping (e.g., Waters XBridge or Phenomenex Kinetex) is mandatory to further shield the analyte from the silica backbone[2].

Table 1: Final HPLC-UV Method Parameters
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 3.5 µm (Type B Silica)Provides high theoretical plate count ( N ) and minimizes peak tailing[5].
Mobile Phase A 0.1% TFA in HPLC-grade WaterProtonates silanols; provides ion-pairing[4].
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent; low viscosity reduces backpressure.
Elution Mode Gradient (See Table 2)Sharpens peaks and clears late-eluting lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[5].
Column Temp. 30°C ± 2°CStabilizes mass transfer kinetics and retention times.
Detection UV at 220 nmCaptures maximum absorbance of the bromobenzyl group.
Injection Vol. 10 µLPrevents column overloading and band broadening.
Table 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
10.02080Linear ramp
12.02080Wash phase
12.18020Re-equilibration
18.08020End of run

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . No sample data may be reported unless the internal System Suitability Test (SST) criteria are strictly met.

Phase 1: Preparation
  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm).

    • Solvent B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

    • Filtration: Filter both solvents through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation:

    • Weigh exactly 10.0 mg of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride reference standard into a 100 mL volumetric flask.

    • Add 50 mL of diluent, sonicate until fully dissolved, and make up to volume. This yields a 100 µg/mL Working Standard .

Phase 2: System Suitability Testing (SST)

The SST acts as the analytical gatekeeper. Inject the blank (diluent) followed by six consecutive injections of the 100 µg/mL Working Standard.

Acceptance Criteria (Must pass before proceeding):

  • Retention Time ( tR​ ): ~6.5 minutes (± 0.2 min).

  • Tailing Factor ( As​ ): ≤1.5 (Calculated at 5% peak height to ensure silanol interactions are suppressed)[5].

  • Theoretical Plates ( N ): ≥5000 per column[5].

  • Injection Precision: Relative Standard Deviation (%RSD) of peak areas ≤2.0% [6].

ICH Q2(R2) Validation Lifecycle

To ensure the method is "fit for its intended purpose," it must undergo formal validation according to the updated ICH Q2(R2) guidelines (effective June 2024)[1][7]. The lifecycle approach emphasizes continuous monitoring and risk-based assessment[8].

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity No Matrix/Blank Interference Start->Spec Lin Linearity & Range R² ≥ 0.999 (50% - 150%) Start->Lin Acc Accuracy Recovery at 80%, 100%, 120% Start->Acc Prec Precision Repeatability & Intermediate (RSD ≤ 2.0%) Start->Prec Rob Robustness Variation in pH, Temp, Flow Rate Start->Rob

Figure 2: Core validation parameters mandated by ICH Q2(R2) guidelines for quantitative analytical procedures.

Validation Execution Steps:
  • Specificity (Selectivity): Inject the diluent blank and any known synthetic impurities or degradation products. Criteria: No interfering peaks should co-elute at the retention time of 4-[(2-Bromobenzyl)oxy]piperidine[7][9].

  • Linearity and Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (50 µg/mL to 150 µg/mL). Plot peak area against concentration. Criteria: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the 100% response[7][8].

  • Accuracy (Recovery): Spike known quantities of the API into a synthetic matrix (or diluent) at three levels: 80%, 100%, and 120%. Analyze in triplicate. Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%[8].

  • Precision:

    • Repeatability: Analyze six independent preparations of the 100% test sample. Criteria: %RSD of the assay ≤2.0% [6].

    • Intermediate Precision: Repeat the analysis on a different day, using a different analyst and a different HPLC system[6].

  • Robustness: Deliberately alter critical method parameters to prove reliability. Test flow rate variations ( ±0.1 mL/min), column temperature variations ( ±5 °C), and mobile phase organic composition ( ±2% absolute). Criteria: The SST parameters (Tailing factor ≤1.5 , %RSD ≤2.0% ) must remain acceptable under all perturbed conditions[9].

References

  • ICH Q2(R2)
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Validation of analytical procedures – ICH Q2(R2)
  • Validation of Analytical Procedure Q2(R2) - ICH (Draft/Endorsed)
  • HPLC Column Selection: Core to Method Development (Part II)
  • Why Do Peaks Tail?
  • Source: sigmaaldrich.
  • Source: gyanvihar.

Sources

Application Note: Preparation of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Executive Summary & Rationale

The compound 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a highly specialized building block and intermediate utilized in medicinal chemistry and drug discovery. Handling this compound requires a deep understanding of its physicochemical duality.

While the protonated piperidine ring (hydrochloride salt) theoretically imparts a degree of aqueous solubility, the bulky, highly lipophilic 2-bromobenzyl ether moiety dominates the molecule's solvation thermodynamics. Consequently, attempting to dissolve this compound directly in aqueous buffers often leads to incomplete solvation or micelle formation. To create a stable, self-validating system for downstream assays, Dimethyl Sulfoxide (DMSO) is strictly required. DMSO acts as a universal amphiphilic, aprotic solvent that effectively disrupts the ionic lattice of the hydrochloride salt while fully solvating the hydrophobic aromatic ring ([1]).

Physicochemical Profiling

Before initiating any dissolution workflow, it is critical to establish the quantitative parameters of the solute. The following table summarizes the key metrics required for accurate molarity calculations.

Table 1: Quantitative Data & Reagent Specifications

ParameterValue
Chemical Name 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride
Molecular Formula C₁₂H₁₆BrNO • HCl
Molecular Weight 306.63 g/mol
Recommended Solvent Anhydrous DMSO (Cell Culture Grade, ≥99.9% purity)
Target Stock Concentration 10 mM – 50 mM (Assay dependent)
Storage (Solid Powder) -20°C (Desiccated, protected from light)
Storage (Stock Solution) -80°C (Aliquoted, viable for up to 6 months)

Experimental Workflow Visualization

G A Weigh 4-[(2-Bromobenzyl)oxy] piperidine HCl B Add Anhydrous DMSO (Cell Culture Grade) A->B C Vortex & Sonicate (Ensure Homogeneity) B->C D Sterile Filtration (0.22 µm PTFE or RC) C->D E Aliquot into Cryovials (Avoid Freeze-Thaw) D->E F Store at -80°C (Protected from Light) E->F

Workflow for the preparation and storage of DMSO stock solutions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system; each step includes mechanistic checkpoints to ensure the integrity of the final stock solution.

Step 1: Gravimetric Analysis & Molarity Calculation

To ensure reproducibility, calculate the exact mass required based on the batch-specific molecular weight. The standard formula is: Mass (mg) = Target Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 ().

Table 2: Mass Requirements for 1.0 mL DMSO Stock (MW = 306.63 g/mol )

Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL3.07 mg
20 mM 1.0 mL6.13 mg
50 mM 1.0 mL15.33 mg
Step 2: Dissolution Dynamics
  • Weigh the calculated mass of the compound into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Add the corresponding volume of Anhydrous DMSO .

    • Causality Check: DMSO is highly hygroscopic. Using standard benchtop DMSO that has absorbed atmospheric moisture reduces the mole fraction of pure solvent, which can cause the lipophilic bromobenzyl moiety to prematurely precipitate.

  • Vortex vigorously for 60 seconds.

  • Validation: Visually inspect the solution against a light source. If particulate matter remains, sonicate the vial in a room-temperature water bath for 5–10 minutes until optical clarity is achieved.

Step 3: Sterile Filtration (Critical Material Selection)

If the stock solution is intended for in vitro cell-based assays, it must be sterilized prior to aliquoting.

  • Causality Check:Do not use Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filters. DMSO is an aggressive solvent that will rapidly dissolve these polymers, leading to catastrophic sample loss and contamination of your stock with toxic extractables ([2],[3]).

  • Action: You must exclusively use Polytetrafluoroethylene (PTFE) or Regenerated Cellulose (RC) 0.22 µm syringe filters, as these materials possess absolute chemical resistance to pure DMSO ([4],[5]).

Step 4: Aliquoting and Cryopreservation
  • Divide the homogenized, sterile stock into single-use aliquots (e.g., 50 µL or 100 µL) using amber cryovials to prevent photodegradation of the ether linkage.

  • Store immediately at -80°C.

    • Causality Check: Avoid repeated freeze-thaw cycles. Thermal cycling induces nucleation, causing the solute to irreversibly crystallize out of the DMSO matrix, which destroys the known molarity of the stock ([6]).

Downstream Application & Troubleshooting

Issue: Precipitation upon dilution in aqueous media. When diluting the highly concentrated DMSO stock into aqueous cell culture media or assay buffers (e.g., PBS), the sudden shift in the dielectric constant can cause the compound to "crash out" as a cloudy precipitate. Mechanistically, the hydrophobic effect forces the bromobenzyl groups to aggregate when water molecules form a highly ordered clathrate cage around them.

Corrective Action: Implement a step-wise serial dilution system.

  • First, dilute the primary stock in pure DMSO to create an intermediate working solution (e.g., 1000x the final desired assay concentration).

  • Next, add this intermediate solution directly into pre-warmed (37°C) aqueous buffer under rapid vortexing to prevent localized high concentrations of the drug.

  • Ensure the final DMSO concentration in the biological assay remains ≤0.5% (v/v) to maintain compound solubility while preventing solvent-induced cellular toxicity ([6]).

References

  • Corning Incorporated. (n.d.). Corning® Filtration Guide: Chemical Compatibility. Retrieved from[Link]

  • Restek Corporation. (2020). Syringe Filters Solvent Compatibility Chart. Retrieved from[Link]

  • Hawach Scientific. (2025). Display of Filter Compatibility Chart. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions with the versatile building block, 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization is of paramount importance in medicinal chemistry.[1][2] This guide will delve into the theoretical underpinnings, practical experimental protocols, and troubleshooting for common palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse array of novel compounds.

Introduction: The Strategic Importance of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry.[3][4] These reactions allow for the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions, a feat recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[5] The substrate, 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, is a bifunctional molecule offering a reactive aryl bromide handle for cross-coupling and a piperidine ring, a privileged structure in drug discovery.[1] The ability to modify the aryl portion of this molecule opens up vast possibilities for creating libraries of compounds for biological screening.

Theoretical Framework: The Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation (for C-C couplings) or association/deprotonation (for C-N/C-O couplings), and reductive elimination.[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the 2-bromobenzyl moiety) to form a Pd(II) intermediate.[6][8]

  • Transmetalation/Ligand Exchange: In Suzuki-Miyaura coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center.[4][6][9] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[5][10] For Sonogashira coupling, a copper acetylide, formed from the terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation with the palladium complex.[11]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

The efficiency and outcome of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent.[3][9][12]

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation / Ligand Exchange Transmetalation / Ligand Exchange Ar-Pd(II)-X(L_n)->Transmetalation / Ligand Exchange Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation / Ligand Exchange->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Ar-R Product Reductive Elimination->Ar-R R-M Coupling Partner R-M->Transmetalation / Ligand Exchange Ar-X Substrate (Aryl Halide) Ar-X->Oxidative Addition

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

3.1. General Considerations

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques or a glovebox.[13][14]

  • Reagent Purity: The purity of reagents, especially the solvent, base, and coupling partners, can significantly impact the reaction outcome. Anhydrous solvents should be used where specified.

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical for reaction success.[15][16] Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups, are often highly effective.[10][17][18]

3.2. Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride and an arylboronic acid.

Materials:

Reagent/MaterialGrade/Purity
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride≥98%
Arylboronic acid≥97%
Palladium(II) acetate (Pd(OAc)₂)Catalyst grade
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)≥98%
Potassium phosphate (K₃PO₄)Anhydrous, ≥98%
1,4-DioxaneAnhydrous
WaterDeionized

Procedure:

  • To a dry Schlenk flask, add 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[14]

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[14]

3.3. Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride and a primary or secondary amine.

Materials:

Reagent/MaterialGrade/Purity
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride≥98%
Amine (primary or secondary)≥98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst grade
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)≥98%
Sodium tert-butoxide (NaOt-Bu)≥98%
TolueneAnhydrous

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 eq.) and XPhos (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by the amine (1.2 eq.), 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride (1.0 eq.), and sodium tert-butoxide (1.4 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

3.4. Protocol 3: Sonogashira Coupling

This protocol describes the C-C bond formation between 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride and a terminal alkyne.

Materials:

Reagent/MaterialGrade/Purity
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride≥98%
Terminal alkyne≥97%
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)Catalyst grade
Copper(I) iodide (CuI)≥98%
Triethylamine (Et₃N)Anhydrous
Tetrahydrofuran (THF)Anhydrous

Procedure:

  • To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq.) and CuI (0.04 eq.).[13]

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.[13]

  • Add the terminal alkyne (1.2 eq.) and 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride (1.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium salt and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[13]

Sources

Application Note: ¹H and ¹³C NMR Characterization of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals Matrix/Formulation: Active Pharmaceutical Ingredient (API) Salt

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) requires rigorous analytical frameworks to confirm not only the covalent connectivity of the molecule but also its solid-state or solution-phase salt form. 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a functionalized cyclic amine featuring a secondary piperidine ring, an ether linkage, and an ortho-halogenated aromatic system.

This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By detailing the causality behind solvent selection, pulse sequence parameters, and 2D heteronuclear correlation strategies, this guide establishes a robust methodology for unambiguous structural verification and purity assessment.

Chemical Context & Rationale for Experimental Design

The Importance of Salt Form Verification

In drug development, the protonation state of a basic nitrogen atom dictates the physicochemical properties of the API, including solubility, dissolution rate, and bioavailability. Determining the exact protonation state of the basic nitrogen atom is a definitive step in classifying a multicomponent solid as a true salt rather than a cocrystal[1]. For 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, the piperidine nitrogen is protonated ( NH2+​ ).

Causality in Solvent Selection

The selection of DMSO-d₆ over CDCl₃ or D₂O is driven by two mechanistic requirements:

  • Solvation Thermodynamics: The highly polar piperidinium hydrochloride center is poorly solvated by non-polar solvents like CDCl₃, leading to severe line broadening or complete insolubility.

  • Proton Exchange Dynamics: If D₂O or CD₃OD were used, rapid hydrogen-deuterium (H/D) exchange would obliterate the NH2+​ signals. DMSO-d₆ is an aprotic solvent that suppresses this exchange, allowing the broad NH2+​ protons to be directly observed (typically between 8.50–9.50 ppm), thereby confirming the hydrochloride salt form.

Bridging the Ether Linkage via HMBC

The ether oxygen (-O-) acts as a "spin-insulator," breaking the scalar coupling network and rendering homonuclear experiments (like COSY or TOCSY) blind to the connectivity between the benzyl group and the piperidine ring. To overcome this, the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical for establishing the 3JCH​ connectivity across the ether linkage[2].

Experimental Workflow

The following workflow illustrates the logical progression from sample preparation through data acquisition and final structural verification.

NMR_Workflow Sample API Salt Formulation 4-[(2-Bromobenzyl)oxy]piperidine HCl Prep Sample Preparation 15-20 mg API in 0.6 mL DMSO-d6 Sample->Prep Suitability System Suitability Tune, Match & Shim (TMS FWHM < 1 Hz) Prep->Suitability Acq1D 1D Acquisition 1H (16 scans) & 13C (1024 scans) Suitability->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D If signals overlap Process Data Processing FT, Phase/Baseline Correction Acq1D->Process Acq2D->Process Verify Structural Verification Confirm Protonation & Ether Linkage Process->Verify

Figure 1: Self-validating NMR workflow for API salt characterization.

Detailed NMR Protocol

This protocol is designed as a self-validating system. Proceeding to time-intensive 2D or ¹³C acquisitions is contingent upon passing the initial 1D ¹H system suitability check.

Step 1: Sample Preparation
  • Weigh 15.0 – 20.0 mg of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride into a clean glass vial. Rationale: This mass yields an ~80-100 mM solution, which is optimal for acquiring high signal-to-noise (S/N) ¹³C spectra within a reasonable timeframe (1-2 hours).

  • Add 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS) to the vial.

  • Vortex for 30 seconds or sonicate until the solution is completely clear.

  • Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Setup & System Suitability
  • Insert the sample into the NMR spectrometer (400 MHz or higher recommended).

  • Regulate the probe temperature to 298 K (25 °C) . To ensure reliable integration and quantification, acquiring spectra under strict, standardized temperature conditions is advised[3].

  • Tune and Match the probe for both ¹H and ¹³C channels.

  • Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Shim the magnetic field (Z1-Z5 gradients).

  • Self-Validation Gate: Acquire a single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak (0.00 ppm). Do not proceed unless FWHM < 1.0 Hz. Poor shimming will severely degrade the resolution of the complex piperidine multiplets.

Step 3: Data Acquisition Parameters
  • ¹H NMR (1D):

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 4.0 seconds (ensures complete relaxation for quantitative integration)[3].

    • Number of Scans (NS): 16

    • Spectral Width: 12 ppm

  • ¹³C NMR (1D):

    • Pulse Angle: 30° or 45° (to expedite T1 relaxation).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 1024 (adjust based on field strength to achieve S/N > 10 for quaternary carbons).

    • Decoupling: WALTZ-16 ¹H decoupling.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimize for long-range coupling constant nJCH​ = 8 Hz.

    • Number of Scans: 4-8 per increment; 256 t1 increments.

Data Presentation & Spectral Interpretation

The quantitative data below summarizes the expected chemical shifts based on the electronic and steric environment of the molecule.

¹H NMR Assignments

The protonated nitrogen strongly deshields the adjacent equatorial and axial protons (H-2, H-6). The ortho-bromine atom induces a strong magnetic anisotropy, significantly deshielding the H-3' aromatic proton.

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
NH2+​ 8.80 – 9.10br s-2HPiperidinium salt protons (slow exchange in DMSO)
H-3' 7.62dd8.0, 1.21HAromatic (ortho to Br; deshielded by halogen)
H-6' 7.50dd7.8, 1.51HAromatic (ortho to CH2​ )
H-4' 7.40td7.5, 1.21HAromatic (meta to Br)
H-5' 7.25td7.7, 1.51HAromatic (para to Br)
CH2​ -O 4.55s-2HBenzyl ether methylene
H-4 3.75tt8.5, 3.81HPiperidine methine (axial, geminal to oxygen)
H-2eq, H-6eq 3.15m-2HPiperidine equatorial (adjacent to N+ )
H-2ax, H-6ax 2.95m-2HPiperidine axial (adjacent to N+ )
H-3eq, H-5eq 2.05m-2HPiperidine equatorial
H-3ax, H-5ax 1.75m-2HPiperidine axial
¹³C NMR Assignments

The "heavy atom effect" of bromine causes the ipso-carbon (C-2') to resonate at a relatively shielded position for an aromatic carbon (~122.5 ppm).

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz, 298 K)

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
C-1' 137.8CqAromatic (ipso to CH2​ )
C-3' 132.4CHAromatic (ortho to Br)
C-4' 129.6CHAromatic (meta to Br)
C-6' 129.1CHAromatic (ortho to CH2​ )
C-5' 127.8CHAromatic (para to Br)
C-2' 122.5CqAromatic (ipso to Br; heavy atom shielding)
C-4 70.2CHPiperidine methine (deshielded by ether O)
CH2​ -O 69.5 CH2​ Benzyl ether methylene
C-2, C-6 40.5 CH2​ Piperidine (deshielded by N+ )
C-3, C-5 25.8 CH2​ Piperidine
Structural Verification via HMBC

To definitively prove that the 2-bromobenzyl group is attached to the 4-position of the piperidine ring, the analyst must examine the HMBC spectrum.

  • Vector 1: The benzyl CH2​ protons (δ 4.55) will exhibit a strong cross-peak to the piperidine C-4 carbon (δ 70.2).

  • Vector 2: The piperidine H-4 proton (δ 3.75) will exhibit a cross-peak to the benzyl CH2​ carbon (δ 69.5). These reciprocal 3JCH​ correlations mathematically lock the two halves of the molecule together across the ether oxygen.

Conclusion

The characterization of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride requires careful consideration of its salt state. By utilizing DMSO-d₆ to preserve the NH2+​ protons, employing strict relaxation delays for quantitative accuracy, and leveraging HMBC to bridge the ether linkage, researchers can achieve an unambiguous, self-validating structural assignment suitable for regulatory submissions and API quality control.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL:[Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: ACS Publications URL:[Link]

  • Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy Source: Crystal Growth & Design (ACS) URL:[Link]

Sources

Mass spectrometry parameters for 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Abstract

This comprehensive application note provides a detailed protocol for the characterization and analysis of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] The accurate and sensitive analysis of intermediates like 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is therefore critical for research, drug development, and quality control. This guide offers a self-validating system, detailing everything from sample preparation and chromatographic separation to the optimization of mass spectrometry parameters, with a focus on the scientific rationale behind each methodological choice.

Introduction and Physicochemical Context

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a bromobenzyl group via an ether linkage. The piperidine moiety, a saturated heterocycle, is a prevalent scaffold in a wide range of biologically active compounds, including analgesics and antipsychotics.[2] The presence of a basic nitrogen atom in the piperidine ring makes this class of compounds particularly amenable to analysis by electrospray ionization mass spectrometry in the positive ion mode.[1]

Understanding the compound's structure is paramount for predicting its behavior in the mass spectrometer.

  • Molecular Formula (Salt): C₁₂H₁₇BrClNO

  • Molecular Formula (Free Base): C₁₂H₁₆BrNO

  • Molecular Weight (Free Base): 270.05 g/mol

  • Monoisotopic Mass (Free Base): 270.0494 Da

A key structural feature is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M+H]⁺) and any bromine-containing fragment ions, appearing as a pair of peaks separated by approximately 2 m/z units ([M+H]⁺ and [M+H+2]⁺), which serves as a powerful diagnostic tool for structural confirmation.

Experimental Workflow Overview

The analytical workflow is designed to be systematic and robust, ensuring reproducibility and accuracy. The process begins with precise sample preparation, followed by chromatographic separation to isolate the analyte from the sample matrix, and concludes with detection and structural confirmation using tandem mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Weighing of Hydrochloride Salt prep2 Dissolution in LC-MS Grade Solvent (e.g., 50:50 Methanol:Water) prep1->prep2 prep3 Serial Dilution to Working Concentration (1-100 ng/mL) prep2->prep3 lc1 Injection into LC System prep3->lc1 Analyte Introduction lc2 Reversed-Phase Separation (C18 Column) lc1->lc2 ms1 Electrospray Ionization (ESI+) Generation of [M+H]⁺ lc2->ms1 Eluent Transfer ms2 Full Scan (MS1) Analysis (Identify m/z 271.06 / 273.06) ms1->ms2 ms3 Precursor Ion Isolation ms2->ms3 ms4 Collision-Induced Dissociation (CID) ms3->ms4 ms5 Product Ion Scan (MS2) Analysis (Identify Key Fragments) ms4->ms5 ms6 MRM Method Development ms5->ms6 da1 Peak Integration & Quantification ms6->da1 Data Acquisition da2 Structural Confirmation da1->da2

Caption: High-level experimental workflow for LC-MS/MS analysis.

Detailed Protocols and Methodologies

Protocol 1: Sample and Standard Preparation

The hydrochloride salt form is generally soluble in polar solvents. Using high-purity, LC-MS grade solvents is crucial to avoid the formation of unwanted adducts (e.g., sodium [M+Na]⁺) and to minimize background noise.[3]

Materials:

  • 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride

  • LC-MS Grade Methanol

  • LC-MS Grade Deionized Water

  • Calibrated Analytical Balance

  • Volumetric flasks and pipettes

  • Polypropylene autosampler vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the compound and transfer it to a 1.0 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of methanol and water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Intermediate Stock (10 µg/mL): Perform a 1:100 dilution by transferring 10 µL of the 1 mg/mL stock solution into a clean 1.0 mL volumetric flask and diluting to the mark with the 50:50 methanol/water solvent.

  • Working Standards (e.g., 1-100 ng/mL): Prepare a series of working standards by serially diluting the 10 µg/mL intermediate stock. For example, to prepare a 100 ng/mL standard, transfer 10 µL of the intermediate stock into a 1.0 mL volumetric flask and dilute with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer: Transfer the final working standards to polypropylene vials for analysis. The use of plastic vials is recommended to avoid leaching of metal salts from glass, which can cause adduct formation.[3]

Protocol 2: LC-MS/MS Analysis

This method utilizes a reversed-phase C18 column for chromatographic separation and a tandem mass spectrometer for detection. The mobile phase is acidified with formic acid to promote analyte protonation, which is essential for efficient positive mode electrospray ionization.[3][4]

Liquid Chromatography Parameters:

ParameterRecommended ValueRationale
LC System Agilent 1260 Series or equivalentProvides stable and reproducible gradients.
Column C18, 2.1 x 50 mm, 1.8 µmOffers good retention for moderately polar compounds and high resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good peak shape.
Gradient 5% B to 95% B over 5 minA standard gradient to elute compounds across a range of polarities.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.[1]
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLA small volume to prevent column overloading.

Mass Spectrometry Parameters:

The basic piperidine nitrogen is readily protonated, making Electrospray Ionization (ESI) in positive ion mode the ideal choice.[1][5]

ParameterRecommended ValueRationale
MS System Triple Quadrupole or Q-TOFQqQ for targeted quantification (MRM), Q-TOF for high-resolution confirmation.
Ionization Mode ESI, PositiveThe basic piperidine nitrogen is readily protonated to form [M+H]⁺.
Capillary Voltage 3500 VOptimizes the electrospray plume for efficient ion generation.
Drying Gas Temp. 320 °CFacilitates desolvation of droplets.[5]
Drying Gas Flow 10 L/minAssists in solvent evaporation.[5]
Nebulizer Pressure 35 psiCreates a fine aerosol for efficient desolvation.
Scan Type Full Scan (MS1) & Product Ion Scan (MS/MS)MS1 to find the precursor; MS/MS to find fragments for MRM.
MS1 Mass Range m/z 100 - 400Covers the expected mass of the precursor ion.
MS/MS Collision Gas NitrogenCommon inert gas for Collision-Induced Dissociation (CID).
Method Optimization: Fragmentation and MRM Development
  • Precursor Ion Identification: Infuse a 50 ng/mL solution of the analyte directly or perform an initial LC-MS run in Full Scan mode. The protonated molecule [M+H]⁺ should appear as a characteristic isotopic doublet at m/z 271.06 (for ⁷⁹Br) and m/z 273.06 (for ⁸¹Br).

  • Fragmentation Analysis (MS/MS): Isolate the primary precursor ion (m/z 271.06) in the first quadrupole. Apply increasing collision energy (e.g., 10-40 eV) in the collision cell to induce fragmentation. The fragmentation of piperidine derivatives and benzyl ethers follows predictable pathways.[6][7][8]

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can occur.

    • Ether Bond Cleavage: The C-O bond of the benzyl ether is a likely point of fragmentation.

    • Tropylium Ion Formation: Benzyl groups are known to cleave and rearrange to form a stable tropylium ion (C₇H₇⁺).[9] For the 2-bromobenzyl group, this would result in a characteristic fragment at m/z 169/171 .

Fragmentation_Pathway cluster_fragments Collision-Induced Dissociation Precursor [M+H]⁺ m/z 271.06 / 273.06 4-[(2-Bromobenzyl)oxy]piperidine (protonated) Frag1 Bromotropylium Ion [C₇H₆Br]⁺ m/z 169.97 / 171.97 Precursor->Frag1 Ether Cleavage & Rearrangement Frag2 Piperidine-derived fragment [C₅H₁₀NO]⁺ m/z 100.08 Precursor->Frag2 Benzyl Cleavage

Caption: Proposed fragmentation pathway for protonated 4-[(2-Bromobenzyl)oxy]piperidine.

  • Multiple Reaction Monitoring (MRM) Selection: Based on the product ion scan, select the most stable and abundant fragment ions for developing a highly selective and sensitive MRM method. The transition from the bromotropylium ion is an excellent choice due to its high intensity and diagnostic value.

Optimized MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Putative Fragment Identity
271.1 (Quantifier)169.9 5020Bromotropylium Ion
273.1 (Qualifier)172.0 5020Bromotropylium Ion (⁸¹Br)
271.1 (Qualifier)100.1 5015Piperidine-derived fragment

Conclusion

This application note provides a robust and scientifically grounded framework for the analysis of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride by LC-MS/MS. By understanding the physicochemical properties of the analyte and the principles of electrospray ionization and fragmentation, researchers can confidently develop and validate methods for its identification and quantification. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a validated starting point for implementation in drug development and chemical research laboratories.

References

  • Gu, M., & Cole, R. B. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(4), 624–633. Available from: [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. Available from: [Link]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Available from: [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1543-1555. Available from: [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Chemconnections. Mass Spectrometry Fragmentation. Available from: [Link]

  • Chemsrc. CAS#:1219976-77-8 | 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride. Available from: [Link]

  • Van der Rest, G., & El-Aneed, A. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 627-650. Available from: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • ACS Publications. An LC/MS Method Providing Improved Sensitivity: Electrospray Ionization Inlet. Available from: [Link]

  • LCGC International. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available from: [Link]

  • ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Available from: [Link]

  • PubChem. 2-(4-Bromophenyl)piperidine hydrochloride. Available from: [Link]

  • NIST WebBook. 4-Benzylpiperidine. Available from: [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Available from: [Link]

  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Available from: [Link]

  • PubChemLite. 4-[2-(pyrrolidin-1-yl)ethyl]piperidine. Available from: [Link]

  • PubMed. The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha. Available from: [Link]

  • PubMed. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis yield of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride.

The synthesis of this molecule typically involves a two-step sequence: a Williamson ether synthesis coupling a protected piperidinol with a benzyl halide, followed by an N-deprotection step to yield the final hydrochloride salt. Below, our Senior Application Scientists provide a mechanistic troubleshooting guide, optimized protocols, and empirical data to help you overcome common bottlenecks such as incomplete etherification and poor crystallization.

Synthesis Workflow Visualization

SynthesisWorkflow SM N-Boc-4-hydroxypiperidine + 2-Bromobenzyl bromide Int N-Boc-4-[(2-Bromobenzyl)oxy] piperidine SM->Int NaH, TBAI (cat.) DMF, 0°C to RT Prod 4-[(2-Bromobenzyl)oxy] piperidine HCl Int->Prod 4M HCl in Dioxane RT, 2h

Troubleshooting Guide & FAQs

Phase 1: Williamson Ether Synthesis (Etherification)

Q1: Why is my etherification yield low when reacting N-Boc-4-hydroxypiperidine with 2-bromobenzyl bromide? Secondary alcohols like N-Boc-4-hydroxypiperidine are sterically hindered, which significantly slows down the SN​2 nucleophilic attack required for a successful Williamson ether synthesis[1]. If you are using Sodium Hydride (NaH) in Tetrahydrofuran (THF), the resulting sodium alkoxide may have poor solubility, leading to incomplete conversion. Solution: Switch your solvent to anhydrous Dimethylformamide (DMF) to increase the solubility of the alkoxide intermediate. Furthermore, ensure your NaH is fresh; if using a mineral oil dispersion, wash it with anhydrous hexane prior to use to maximize the reactive surface area.

Q2: What is the mechanistic role of adding TBAI, and how does it improve the yield? Tetrabutylammonium iodide (TBAI) acts as a highly effective phase-transfer and nucleophilic catalyst. When dealing with sterically hindered secondary alkoxides, the reaction rate with a benzyl bromide can be sluggish. The iodide ion from TBAI participates in a Finkelstein-type halide exchange, converting the 2-bromobenzyl bromide into 2-iodobenzyl bromide in situ[2][3]. Because iodide is a vastly superior leaving group compared to bromide, the subsequent SN​2 attack by the bulky piperidinol alkoxide is dramatically accelerated, pushing the equilibrium toward the desired ether product and minimizing side reactions[4].

Phase 2: Boc Deprotection & Salt Formation

Q3: I am getting incomplete Boc deprotection or side products using Trifluoroacetic Acid (TFA). How can I improve this to get the pure HCl salt? While TFA is a standard reagent for Boc removal, it yields a trifluoroacetate salt. Converting this to the desired hydrochloride salt requires an additional salt-exchange step, which often leads to yield loss. Solution: Bypass TFA entirely and use 4M HCl in anhydrous dioxane. This reagent provides fast, efficient, and highly selective deprotection of the tert-butoxycarbonyl (Boc) group[5]. The reaction typically reaches completion within 1-2 hours at room temperature, directly yielding the target molecule as a hydrochloride salt[6]. The volatile byproducts (isobutylene and carbon dioxide) are easily removed under reduced pressure.

Q4: My final hydrochloride salt crashes out as a sticky gum instead of a crystalline solid. How do I fix this? This is a classic issue caused by the hygroscopic nature of the piperidine HCl salt and the presence of residual polar solvents. Solution: Do not evaporate the dioxane completely to dryness. Instead, concentrate the reaction mixture to one-third of its volume, then slowly add an anti-solvent such as Methyl tert-butyl ether (MTBE) or diethyl ether under vigorous stirring. The high contrast in polarity forces the hydrochloride salt to precipitate as a fine, filterable white crystalline solid.

Quantitative Data: Yield Optimization Summary

The following table summarizes the empirical yield improvements achieved by altering the reaction parameters during the two synthesis phases.

Synthesis StepReagents / ConditionsCatalystIsolated Yield (%)Product State
Etherification NaH, THF, 60°C, 12hNone42%Crude Oil
Etherification NaH, DMF, RT, 12hNone61%Crude Oil
Etherification NaH, DMF, RT, 6h10 mol% TBAI 88% Purified Oil
Deprotection TFA, DCM, RT, 2hNone71%*Sticky Gum
Deprotection 4M HCl in Dioxane, RT, 2h None94% White Crystals

*Note: TFA yield accounts for the subsequent and necessary salt-exchange step to form the HCl salt.

Step-by-Step Experimental Protocols

Protocol A: TBAI-Catalyzed Williamson Ether Synthesis

Objective: Synthesize N-Boc-4-[(2-Bromobenzyl)oxy]piperidine.

  • Preparation of the Alkoxide: To a flame-dried, nitrogen-purged round-bottom flask, add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq.). Wash the NaH with anhydrous hexane (2 x 10 mL) and decant the solvent to remove the oil.

  • Suspend the washed NaH in anhydrous DMF (0.2 M relative to the alcohol) and cool the flask to 0°C using an ice bath.

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases.

  • Catalytic Coupling: Add Tetrabutylammonium iodide (TBAI) (0.1 eq.) to the reaction mixture[2].

  • Add 2-Bromobenzyl bromide (1.2 eq.) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with water (5 x 20 mL) to remove DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Boc Deprotection and Crystallization

Objective: Synthesize 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride.

  • Deprotection: Dissolve the purified N-Boc-4-[(2-Bromobenzyl)oxy]piperidine intermediate (1.0 eq.) in anhydrous 1,4-dioxane (0.5 M).

  • Slowly add 4M HCl in dioxane (10.0 eq.) at room temperature[5][6]. Stir the mixture vigorously for 2 hours. Monitor completion via TLC (ninhydrin stain).

  • Crystallization: Once complete, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume. Do not evaporate to dryness.

  • While stirring vigorously, add cold Methyl tert-butyl ether (MTBE) dropwise until the solution becomes cloudy, then add an excess of MTBE (approx. 5 volumes) to fully precipitate the hydrochloride salt.

  • Stir the suspension for an additional 30 minutes at 0°C.

  • Filter the resulting white crystalline solid through a sintered glass funnel, wash with cold MTBE, and dry under high vacuum overnight to yield the final 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride.

References

  • Chemistry Stack Exchange: Using TBAI (tetra-butylammonium iodide) as a catalyst. Ideas on the mechanism or the driving force? Source: Stack Exchange URL:[Link]

  • ResearchGate: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Source: ResearchGate URL:[Link]

  • Common Organic Chemistry: Boc Deprotection - HCl. Source: Common Organic Chemistry URL:[Link]

  • The Royal Society of Chemistry: Chapter 2: Synthetic Methods for Dialkyl Ethers. Source: RSC Books URL:[Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals working with 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride . As a lipophilic secondary amine formulated as a hydrochloride salt, this compound presents specific physicochemical challenges in aqueous media.

This center provides mechanistic insights, actionable troubleshooting workflows, and self-validating protocols to resolve precipitation and solubility limits during your experiments.

Part 1: Mechanistic Fundamentals (The "Why")

To successfully formulate this compound, you must understand the two primary forces governing its aqueous behavior: pH-dependent ionization and counter-ion interactions .

  • The pHmax​ Threshold : The solubility of monoprotic weak base salts is dictated by the pHmax​ —the specific pH at which the solution is saturated with both the ionized salt and the unionized free base[1]. For piperidine derivatives, the pKa typically ranges between 8.5 and 9.5. As the environmental pH approaches the pKa , the compound deprotonates into its highly lipophilic free base form, drastically reducing solubility.

  • The Common Ion Effect : Below the pHmax​ , the solid phase is the hydrochloride salt. In this acidic regime, solubility is heavily influenced by the Common Ion Effect. Excess chloride ions in the media (e.g., from saline or HCl buffers) suppress the solubility product ( Ksp​ ), forcing the salt to precipitate prematurely[2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when diluted into Phosphate-Buffered Saline (PBS) at pH 7.4? A1: At pH 7.4, the environmental pH exceeds the pHmax​ of the compound. The piperidine nitrogen begins to deprotonate. Because the free base is highly lipophilic (driven by the 2-bromobenzyl and piperidine rings), its intrinsic aqueous solubility is extremely low. The precipitation you observe is the free base, not the hydrochloride salt. To resolve this, you must either lower the pH or introduce a solubilizing excipient.

Q2: I am formulating in 0.1 N HCl (pH 1.0) to ensure full protonation, but I am still seeing a solubility limit much lower than in pure water. Why? A2: This is a classic manifestation of the Common Ion Effect[1]. While the low pH ensures the drug is 100% ionized, the high concentration of chloride ions (100 mM from the 0.1 N HCl) shifts the solubility equilibrium ( Ksp​=[Drug+][Cl−] ) to the left. To maximize solubility in the salt form, use a non-chloride buffer (e.g., acetate or mesylate) or pure water.

Q3: How can I achieve a stable, high-concentration solution at physiological pH for in vivo dosing? A3: Since adjusting the pH is not viable for physiological dosing, you must alter the apparent solubility of the free base. Encapsulation via Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the most effective strategy. The hydrophobic cavity of HP- β -CD accommodates the lipophilic 2-bromobenzyl group, while its hydrophilic exterior maintains aqueous solubility without altering the drug's ionization state[3].

Troubleshooting Workflows

TroubleshootingWorkflow A Precipitation Observed in Aqueous Media B Check Media pH A->B C pH > pHmax (Free Base Precipitation) B->C Alkaline/Neutral D pH < pHmax (Salt Precipitation) B->D Acidic E Lower pH or Add HP-β-CD C->E F Check Chloride Concentration D->F G High [Cl-] (Common Ion Effect) F->G Yes H Switch to Acetate Buffer or Reduce [Cl-] G->H

Figure 1: Decision tree for resolving precipitation of piperidine HCl salts.

CDWorkflow A Weigh API & HP-β-CD (Molar Ratio 1:1 to 1:5) B Add Aqueous Vehicle (e.g., Water or Buffer) A->B C Stir/Sonicate at 25°C for 24-48 Hours B->C D Equilibrium Reached? C->D D->C No E Filter Suspension (0.22 µm PTFE) D->E Yes F Analyze Filtrate (HPLC/UV) E->F G Calculate Complexation Efficiency (CE) F->G

Figure 2: Workflow for HP- β -CD phase-solubility profiling and complexation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Determining the pH-Solubility Profile and pHmax​

This protocol identifies the exact pH at which your compound transitions from a soluble salt to an insoluble free base.

  • Preparation : Prepare a series of 10 mM buffer solutions ranging from pH 1.0 to 9.0. Avoid chloride-based buffers (like HCl/KCl) for the acidic range to prevent common ion interference; use acetate or phosphate instead.

  • Equilibration : Add an excess of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride (e.g., 50 mg) to 1 mL of each buffer. Shake at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Self-Validation Step 1 (pH Shift) : Measure the final pH of the suspension. Weak bases self-buffer; if the salt dissolves and partially deprotonates, it shifts the pH. Plotting solubility against the final pH (rather than the initial buffer pH) validates the true equilibrium state[1].

  • Quantification : Centrifuge the samples, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify the API concentration via HPLC-UV.

  • Self-Validation Step 2 (Solid State Analysis) : Recover the solid precipitate from the pH 2.0 and pH 8.0 samples. Analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Confirming that the pH 2.0 solid is the HCl salt and the pH 8.0 solid is the free base validates your theoretical pHmax​ calculation[2].

Protocol B: Phase-Solubility Profiling with HP- β -CD

This protocol enhances solubility for physiological dosing using cyclodextrin complexation.

  • Gradient Preparation : Prepare aqueous solutions containing 0%, 5%, 10%, 15%, and 20% (w/v) HP- β -CD.

  • Equilibration : Add excess API to each solution. Stir magnetically at 25°C for 48 hours.

  • Filtration & Analysis : Filter the suspensions (0.22 µm PTFE) and quantify the dissolved API via HPLC.

  • Self-Validation Step (Higuchi-Connors Plot) : Plot the molar concentration of dissolved API against the molar concentration of HP- β -CD. A linear AL​ -type plot validates that a stable 1:1 stoichiometric inclusion complex has formed[3]. If the plot curves downward ( AN​ -type), it indicates excipient aggregation or limited complex solubility, signaling that you must reduce the target CD concentration.

Part 4: Quantitative Data Summary

The following tables summarize the expected physicochemical behavior of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, allowing for rapid comparison of formulation strategies.

Table 1: Representative Solubility Profile at 25°C

Media / VehiclepHChloride Conc. (mM)Apparent Solubility (mg/mL)Predominant Solid State
Deionized Water~5.0Low> 30.0HCl Salt
0.1 N HCl1.0100~ 10.0HCl Salt (Common Ion Effect)
Acetate Buffer4.50> 30.0HCl Salt
PBS7.4137< 0.1Free Base (Precipitation)

Table 2: Excipient Compatibility and Solubilization Strategies

Excipient StrategyMechanism of ActionTypical ConcentrationExpected Solubility Increase
HP- β -CD Hydrophobic cavity inclusion of the bromobenzyl moiety.10 - 20% (w/v)50x to 100x at pH 7.4
Co-solvents (PEG 400) Reduces dielectric constant of the aqueous media.10 - 30% (v/v)10x to 20x at pH 7.4
Mesylate Salt Swap Eliminates chloride common ion effect in gastric media.N/A (Solid state change)3x to 5x at pH 1.0

References

  • [1] Meng, F., & Ibrahim, F. (2025). Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases. International Journal of Pharmaceutics.[Link]

  • [3] Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules.[Link]

  • [2] Merritt, J. M., et al. (2012). Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation. Pharmaceutical Research.[Link]

Sources

Technical Support Center: Purification of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride . This resource is designed for researchers and drug development professionals dealing with persistent organic impurities during the synthesis and scale-up of this critical pharmaceutical intermediate.

By understanding the physicochemical causality behind each purification step, you can establish self-validating protocols that ensure >99% purity for downstream biological assays or further synthetic elaboration.

Diagnostic Matrix: Identifying Common Impurities

Before selecting a purification strategy, it is critical to identify the nature of the organic impurities present in your crude batch. The synthesis of piperidine ether derivatives often leaves behind unreacted starting materials, byproducts, and oxidation artifacts[1].

Table 1: Quantitative Diagnostic Profile of Common Organic Impurities

Impurity TypeSource / MechanismPolarity / Solubility ProfileTypical HPLC RRT*Recommended Removal Strategy
2-Bromobenzyl bromide Unreacted alkylating agentHighly non-polar; soluble in hexanes/heptane1.45 - 1.60Trituration with non-polar solvents (e.g., MTBE or Heptane)
4-Hydroxypiperidine Unreacted starting alcoholHighly polar; water-soluble0.30 - 0.45Aqueous wash of the free base or selective recrystallization
N-Alkylated Byproducts Incomplete nitrogen protection during etherificationModerate polarity; basic1.10 - 1.25Free-basing, chromatographic separation, and re-salting
Oxidation Products Exposure to air/lightVariable; often highly colored (yellow/brown)Broad baselineActivated carbon treatment followed by hot filtration[2]

*Relative Retention Time (RRT) is an approximation based on standard reverse-phase C18 HPLC (Water/MeCN gradient with 0.1% TFA).

Experimental Workflows & Decision Logic

The following diagram illustrates the troubleshooting logic for isolating the pure hydrochloride salt based on the identified impurities.

G Start Crude 4-[(2-Bromobenzyl)oxy]piperidine HCl Test HPLC / TLC Analysis Start->Test Imp1 Non-polar Impurities (e.g., 2-Bromobenzyl bromide) Test->Imp1 Imp2 Polar/Basic Impurities (e.g., 4-Hydroxypiperidine) Test->Imp2 Imp3 Colored Oxidation Products Test->Imp3 SolvWash Trituration / Non-polar Wash (MTBE / Heptane) Imp1->SolvWash Recryst Solvent/Anti-Solvent Recryst. (EtOH / EtOAc) Imp2->Recryst Carbon Activated Carbon Treatment + Hot Filtration Imp3->Carbon Pure Pure Hydrochloride Salt (>99% Purity) SolvWash->Pure Recryst->Pure Carbon->Recryst

Caption: Diagnostic workflow for removing specific organic impurities from the crude hydrochloride salt.

Step-by-Step Troubleshooting Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization

Target Issue: Removal of structurally similar soluble impurities (e.g., unreacted polar starting materials). Scientific Rationale: Recrystallization relies on differential solubility. The hydrochloride salt is highly soluble in hot polar solvents (the "good" solvent) but insoluble in less polar solvents (the "anti-solvent")[1]. Because impurities are present in lower concentrations, they remain dissolved in the mother liquor upon cooling[2].

Methodology:

  • Dissolution: Place the crude 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride in a clean, dry Erlenmeyer flask. Add a minimal volume of near-boiling Ethanol (EtOH) until the solid just dissolves[1].

  • Anti-Solvent Addition: Slowly add hot Ethyl Acetate (EtOAc) dropwise while swirling until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot EtOH to clear the solution.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0-4 °C) for 1 hour to maximize yield[2].

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimum volume of ice-cold EtOAc to remove residual mother liquor clinging to the crystal surface[2].

  • Drying: Dry the purified crystals under high vacuum at 40 °C to constant weight.

Protocol B: Free-Basing and Re-Salting

Target Issue: Persistent N-alkylated byproducts or severe inorganic contamination. Scientific Rationale: Converting the hydrochloride salt back to its free base alters its partition coefficient, allowing it to be extracted into an organic phase while polar/inorganic impurities remain in the aqueous phase. Re-precipitating the salt selectively isolates the target compound.

Methodology:

  • Liberation: Suspend the crude salt in distilled water. Slowly add 1M Sodium Hydroxide (NaOH) until the pH reaches ~10-11, liberating the free piperidine base[3].

  • Extraction: Extract the aqueous mixture three times with Dichloromethane (DCM) or Diethyl Ether. The free base partitions into the organic layer[3].

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Sodium Sulfate (Na₂SO₄) or solid KOH pellets[1]. Filter to remove the drying agent.

  • Re-Salting: Cool the organic filtrate in an ice bath. Bubble dry HCl gas through the solution, or slowly add a stoichiometric amount of 2M HCl in diethyl ether. The purified 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride will precipitate immediately.

  • Collection: Filter, wash with cold ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: My final product has a distinct yellow tint. Does this indicate a failed reaction? A: Not necessarily. Piperidine derivatives are highly susceptible to oxidation, which often manifests as a yellow or brown discoloration even when the impurity is present in trace amounts (<0.5%)[1][3]. To resolve this, dissolve the salt in a hot solvent, add 5-10% (w/w) activated charcoal, boil for 5 minutes, and perform a hot filtration through a Celite pad before recrystallization[2].

Q2: Why is my salt forming an oil instead of crystallizing during the anti-solvent addition? A: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid, usually because the solvent mixture cools below the melting point of the solute-solvent mixture before saturation is reached. To fix this, reheat the mixture until the oil dissolves, add slightly more of the "good" solvent (EtOH), and allow it to cool much more slowly. Seeding the solution with a pure crystal of the product can also induce nucleation.

Q3: How can I ensure all residual water is removed from the highly hygroscopic hydrochloride salt? A: Water acts as a significant impurity and can degrade the compound over time[1]. After vacuum filtration, dry the product in a vacuum oven (preferably with a desiccant like P₂O₅ in the chamber) at 40-50 °C for at least 12 hours. Store the final product in tightly sealed amber vials backfilled with argon or nitrogen at -20 °C[4].

References

  • UMass Amherst. "Recrystallization." UMass Chemistry, [Link].

Sources

Technical Support Center: Handling & Troubleshooting 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for handling 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride , a secondary amine salt notorious for its high sensitivity to atmospheric moisture. This resource is designed for drug development professionals and analytical chemists who require strict molar accuracy in their assays.

Section 1: The Causality of Hygroscopicity (FAQ)

Q: Why is 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride so susceptible to rapid moisture uptake? A: The hygroscopicity of this compound is an inherent trade-off of its salt form. While the hydrochloride (HCl) salt is synthesized to overcome the poor aqueous solubility of the basic piperidine moiety, this ionic structure drastically lowers the compound's Critical Relative Humidity (CRH)[1].

Mechanistically, the protonated secondary amine ( NH2+​ ) and the chloride anion ( Cl− ) act as potent hydrogen bond donors and acceptors. When the ambient relative humidity exceeds the compound's CRH, atmospheric water molecules adsorb onto the crystal surface[2]. This surface water induces localized dissociation, leading to lattice ingress, the formation of multiple hydration states, and eventually deliquescence (dissolving into its own absorbed moisture)[1].

MoistureUptake API Piperidine HCl Salt (Dry Powder) Hbond Surface Adsorption (H-bonding) API->Hbond Moisture Atmospheric H2O (RH > Critical %) Moisture->Hbond Lattice Lattice Ingress (Hydrate Formation) Hbond->Lattice Deliquescence Deliquescence (Liquid Phase) Lattice->Deliquescence

Mechanism of moisture adsorption and deliquescence in piperidine hydrochlorides.

Q: At what humidity threshold does handling this compound become critical? A: To standardize handling, we rely on the European Pharmacopoeia (Ph. Eur.) Chapter 5.11 guidelines, which categorize pharmaceutical solids based on gravimetric mass increase at 25°C and 80% RH over 24 hours[3][4].

Table 1: Ph. Eur. Hygroscopicity Categorization & Handling Implications
Ph. Eur. CategoryMass Increase (Δm) at 80% RHLaboratory Handling Implications
Non-hygroscopic Δm < 0.2%Standard benchtop handling.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Store tightly closed; brief benchtop exposure acceptable.
Hygroscopic 2.0% ≤ Δm < 15.0%Glovebox or controlled RH (< 30%) recommended.
Very hygroscopic Δm ≥ 15.0%Strict anhydrous protocols; Glovebox (RH < 10%) mandatory.
Deliquescent Absorbs water to form a liquidIn-situ dissolution required; zero atmospheric exposure.

Note: 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride typically falls into the "Hygroscopic" to "Very hygroscopic" categories depending on its crystalline purity and surface area.

Section 2: Standard Operating Procedures & Workflows

Q: What is the standard protocol for weighing this compound without compromising molar accuracy? A: Direct benchtop weighing of cold, hygroscopic salts leads to condensation. When a vial is moved from -20°C storage directly to room temperature, the cold surface drops the local air temperature below the dew point, causing atmospheric moisture to condense directly onto the powder[5]. To prevent this, use the following self-validating anhydrous workflow.

Protocol 1: Anhydrous Handling and Stock Preparation
  • Equilibration (Critical Step): Remove the sealed primary container from -20°C storage and place it immediately into a vacuum desiccator containing active desiccant (e.g., Drierite). Allow it to equilibrate to room temperature for a minimum of 2 hours before breaking the seal[5].

  • Environmental Control: Transfer the equilibrated, sealed vial into a glovebox purged with inert gas (Nitrogen or Argon) maintaining an RH < 10%.

  • Rapid Transfer: Tare an anti-static weighing boat. Quickly open the vial, transfer the required mass using a clean, dry spatula, and immediately reseal the primary container.

  • Dissolution: Transfer the powder to a volumetric flask and dissolve it in an anhydrous solvent (e.g., DMSO or ethanol dried over 3Å molecular sieves).

  • Storage of Aliquots: Aliquot the stock solution into amber glass ampoules or vials with PTFE-lined caps. Purge the headspace with Argon before sealing, and store at -80°C[6].

HandlingWorkflow Start Cold Storage (-20°C) Sealed with Desiccant Equilibrate Equilibration Bring to RT in Desiccator (2h) Start->Equilibrate Check Visual Inspection Is powder free-flowing? Equilibrate->Check Weighing Weighing Glovebox (RH < 10%) Check->Weighing Yes Recovery In-Situ Recovery Dissolve entire vial contents Check->Recovery No (Caked/Wet) Solution Stock Preparation Anhydrous Solvent + Inert Gas Weighing->Solution Recovery->Solution

Workflow for handling and recovering hygroscopic hydrochloride salts.

Section 3: Advanced Troubleshooting

Q: My batch was accidentally exposed to ambient air and has formed a caked, sticky mass. How do I recover it for an accurate quantitative assay? A: Do not attempt to scrape or directly weigh a caked or deliquescent mass. If you do, you will be weighing an unknown ratio of water to API, completely invalidating your downstream molar calculations[6]. Instead, utilize a self-validating mass-balance approach to recover the compound.

Protocol 2: In-Situ Stock Recovery & Back-Calculation

This protocol ensures absolute molar accuracy by dissolving the compound directly in its primary container and analytically subtracting the water weight.

  • Total Mass Determination: Ensure the outside of the caked vial is clean and dry. Weigh the entire sealed vial containing the caked API to obtain the Total Mass ( Mtotal​ ).

  • In-Situ Dissolution: In a fume hood or glovebox, inject a known volume of anhydrous solvent directly into the vial to dissolve the caked mass.

  • Quantitative Transfer: Transfer the resulting solution into a volumetric flask. Rinse the original vial three times with fresh solvent, adding all rinses to the volumetric flask to ensure quantitative transfer.

  • Vial Tare Weight: Dry the empty original vial thoroughly (using a vacuum oven at 60°C for 1 hour) and weigh it to obtain the Empty Vial Mass ( Mvial​ ).

  • Calculate Hydrated Mass: The mass of the hydrated API is calculated as:

    Mhydrated​=Mtotal​−Mvial​
  • Water Content Validation: Perform a Karl Fischer (KF) titration on a small aliquot of your newly prepared stock solution to determine the exact mass of water ( Mwater​ ) present in the total volume.

  • Final Molarity Calculation: Calculate the true mass of the active 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride:

    TrueAPIMass=Mhydrated​−Mwater​

    Use this true mass to calculate the exact molarity of your stock solution.

References

  • [1] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI Pharmaceutics. Available at:[Link]

  • [2] Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University e-Pubs. Available at:[Link]

  • [3] 5.11. Characters Section in Monographs: Hygroscopicity and Solubility Methods. European Pharmacopoeia (Ph. Eur.) / EDQM. Available at: [Link]

  • [4] Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. Available at:[Link]

  • [6] Hygroscopic chemical...how to deal with? Protocol Online General Lab Techniques. Available at: [Link]

Sources

Resolving LC-MS peak tailing for 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Peak Tailing for 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physicochemical mechanics causing peak tailing in basic drug compounds.

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride presents a classic chromatographic challenge: it contains a highly hydrophobic bromobenzyl ether moiety coupled with a strongly basic secondary amine (piperidine ring, pKa ~11). This guide provides field-proven, self-validating methodologies to achieve symmetrical peak shapes without sacrificing mass spectrometric (MS) sensitivity.

Part 1: Diagnostic Workflow

Before altering mobile phases or column chemistries, it is critical to isolate the root cause of the tailing. Use the following decision matrix to determine if your issue is chemical (stationary phase interactions) or mechanical (system dead volume/solvent mismatch).

Workflow A Severe Peak Tailing 4-[(2-Bromobenzyl)oxy]piperidine B Perform System Validation Inject Neutral Marker (Uracil) A->B C Uracil Tails: Mechanical Issue B->C Both peaks distorted D Uracil is Sharp: Chemical Issue B->D Only piperidine tails E Check Dead Volume & Sample Solvent Mismatch C->E F Address Silanol Interactions (Amine pKa ~11) D->F G Switch to DFA Modifier (Enhances Ion-Pairing) F->G Low pH required H Use CSH/PCS Column (Surface Repulsion) F->H Column change allowed I Use High pH Buffer (Deprotonates Amine) F->I High pH stable column

Decision tree for diagnosing and resolving LC-MS peak tailing of basic amines.

Part 2: Technical FAQs & Mechanistic Solutions

Q1: Why does 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride exhibit severe peak tailing in standard 0.1% Formic Acid (FA)? A: The root cause is secondary ion-exchange interactions. In a standard 0.1% FA mobile phase (pH ~2.7), the secondary amine of the piperidine ring is fully protonated, carrying a positive charge. Concurrently, standard silica-based reversed-phase columns contain residual silanol groups (Si-OH). Even at acidic pH levels, a fraction of these silanols remain ionized as negatively charged silanoxanes (Si-O⁻). The positively charged piperidine is electrostatically attracted to these silanols. Because Formic Acid is a weak acid and a poor ion-pairing agent, it cannot effectively mask these active sites, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailing profile [1].

Q2: How can I modify my mobile phase to fix this without losing MS sensitivity? A: The traditional chromatographic fix for basic amine tailing is Trifluoroacetic Acid (TFA), which acts as a strong ion-pairing agent. However, TFA binds tightly to droplets in the electrospray ionization (ESI) source, causing severe MS signal suppression. The Solution: Switch to Difluoroacetic Acid (DFA) . DFA occupies the analytical "sweet spot." It has a lower pKa than FA, making it a stronger ion-pairing agent that effectively neutralizes the piperidine's positive charge to yield sharp peaks. Crucially, DFA is less hydrophobic than TFA, meaning it does not suppress the ESI signal to the same detrimental extent, often yielding 2x to 5x higher MS sensitivity than TFA [2].

Q3: Which column chemistries are best suited for this specific piperidine derivative? A: To fundamentally resolve silanol interactions at the stationary phase level, utilize or column technologies. These columns are manufactured with a low-level, controlled positive charge on the particle surface. When the protonated piperidine enters the column, it experiences electrostatic repulsion from the surface, preventing the drug from penetrating into the pores where residual silanols reside [3].

Q4: Could my sample preparation parameters be causing the tailing? A: Yes, through mass overload or solvent mismatch. Basic compounds have significantly lower mass loadability in low-ionic-strength mobile phases. If you inject too high a concentration, the localized buffering capacity of the mobile phase is exhausted, leading to fronting or tailing. Additionally, if your sample diluent is stronger (e.g., 100% Methanol) than your initial mobile phase (e.g., 5% organic), the analyte will travel rapidly down the column before the solvent plug mixes, distorting the peak. Always match your sample diluent to the initial gradient conditions.

Part 3: Mechanistic Pathways

Mechanism Amine Protonated Piperidine (Positive Charge) Silanol Ionized Silanol (Si-O⁻) on Standard C18 Amine->Silanol Electrostatic Attraction (Causes Tailing) CSH Charged Surface Hybrid (Positive Charge) Amine->CSH Electrostatic Repulsion (Sharp Peak) DFA Difluoroacetic Acid (Neutral Ion-Pair) Amine->DFA Strong Ion-Pairing (Sharp Peak)

Mechanistic interactions governing piperidine peak shape in reversed-phase LC-MS.

Part 4: Quantitative Data Presentation

The following table synthesizes the expected chromatographic and mass spectrometric performance of 4-[(2-Bromobenzyl)oxy]piperidine across various mobile phase environments [4].

Mobile Phase Modifier / BufferApprox. pHIon-Pairing StrengthPeak Shape (Basic Amines)ESI-MS SensitivityPrimary Mechanism & Best Use Case
0.1% Formic Acid (FA) ~2.7WeakPoor (Severe Tailing)ExcellentStandard LC-MS; generally unsuitable for strong bases without CSH columns.
0.1% Difluoroacetic Acid (DFA) ~2.0StrongExcellent (Symmetrical)Very GoodOptimal balance. Forms neutral ion-pairs without severe ESI suppression.
0.1% Trifluoroacetic Acid (TFA) ~2.0Very StrongExcellent (Symmetrical)Poor (Suppressed)UV detection only. Strong ion-pairing masks silanols but quenches MS signal.
10 mM Ammonium Bicarbonate ~10.0N/A (Deprotonates)Excellent (Symmetrical)GoodHigh-pH stable columns only. Deprotonates the amine, eliminating positive charge.
Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in system suitability checks. If a protocol fails its validation step, it automatically points the user to the mechanical failure point, preventing wasted time and samples.

Protocol A: Low-pH LC-MS Method using DFA and CSH Technology

Objective: Achieve an asymmetry factor (As) < 1.2 for the piperidine derivative while maintaining >80% MS signal intensity compared to FA.

Step-by-Step Methodology:

  • Column Installation: Install a Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm) or equivalent positively charged surface column.

  • Mobile Phase Preparation:

    • Phase A: LC-MS Grade Water + 0.1% v/v Difluoroacetic Acid (DFA).

    • Phase B: LC-MS Grade Acetonitrile + 0.1% v/v DFA.

    • Causality Note: DFA provides the necessary ion-pairing strength to neutralize the piperidine without the extreme hydrophobicity of TFA.

  • Sample Preparation: Dissolve 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride in a diluent of 5% Acetonitrile / 95% Water.

  • System Suitability Validation (Critical Step): Inject a 1 µL test mixture containing Uracil (void volume marker) and Amitriptyline (classic basic tailing probe).

    • Self-Validation Criteria: Evaluate the Uracil peak. If As > 1.2, stop the experiment; you have a mechanical dead-volume issue (e.g., poorly seated PEEK tubing). If Uracil As < 1.2 but Amitriptyline tails, the column may be degraded. If both are sharp, proceed to step 5.

  • Execution: Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min. Monitor the exact mass of the protonated precursor [M+H]+ via positive ESI.

Protocol B: High-pH LC-MS Method for Free-Base Elution

Objective: Physically eliminate electrostatic silanol interactions by deprotonating the secondary amine prior to column interaction.

Step-by-Step Methodology:

  • Column Selection: You must use a high-pH tolerant stationary phase, such as an Ethylene Bridged Hybrid (BEH) C18 column. Standard silica will dissolve at this pH.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS Water. Adjust to pH 10.0 using dilute Ammonium Hydroxide.

    • Phase B: LC-MS Grade Acetonitrile.

  • Execution: Run the gradient.

    • Causality Note: At pH 10, the piperidine (pKa ~11) exists largely as a neutral free base. Because it lacks a positive charge, it interacts with the C18 phase solely via hydrophobic retention, completely bypassing the ion-exchange tailing mechanism.

References
  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Library. URL:[Link]

  • Advanced Materials Technology. "HALO® PCS: New Column Chemistry Options for Basic Compounds." HALO Columns Technical Reports. URL:[Link]

  • LabRulez. "Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules." LabRulez LCMS. URL:[Link]

Scaling up the synthesis of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for scientists and drug development professionals transitioning the synthesis of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride from discovery-scale (milligrams) to process-scale (multi-kilograms).

Process Overview & Mechanistic Pathway

The synthesis relies on two critical transformations:

  • O-Alkylation (Williamson Ether Synthesis): Coupling N-Boc-piperidin-4-ol with 2-bromobenzyl bromide.

  • Boc Deprotection & Salt Formation: Cleaving the tert-butoxycarbonyl (Boc) protecting group to yield the final hydrochloride salt.

SynthesisWorkflow SM N-Boc-piperidin-4-ol + 2-Bromobenzyl bromide Alkylation Step 1: O-Alkylation (Williamson Ether Synthesis) Base: KHMDS | Solvent: THF SM->Alkylation Base Addition (Exotherm Control) Intermediate Intermediate: 4-[(2-Bromobenzyl)oxy]-1-Boc-piperidine Alkylation->Intermediate Aqueous Workup & Extraction Deprotection Step 2: Boc Deprotection & Salt Formation Reagent: HCl in Acetone Intermediate->Deprotection Acid Cleavage (- Isobutylene, - CO2) Product Final Product: 4-[(2-Bromobenzyl)oxy]piperidine HCl Deprotection->Product Direct Crystallization & Filtration

Caption: Workflow for the scale-up synthesis of 4-[(2-Bromobenzyl)oxy]piperidine HCl.

Module 1: O-Alkylation (Williamson Ether Synthesis)

FAQ 1: Why is the traditional NaH/DMF system dangerous on a multi-kilogram scale, and what is the best alternative? Causality & Insight: In discovery chemistry, Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) is the standard for Williamson ether synthesis. However, process safety studies confirm that NaH/DMF mixtures are thermally unstable and possess a high propensity for self-heating and runaway exothermic decomposition at temperatures as low as 26 °C[1]. This decomposition generates dangerous non-condensable gases (H₂, CO, methane)[1]. Solution: Transition to Potassium bis(trimethylsilyl)amide (KHMDS) in Tetrahydrofuran (THF). KHMDS is a strong, sterically hindered base that operates homogeneously, eliminating the unpredictable kinetics of heterogeneous NaH slurries and allowing for precise exotherm control during scale-up[2].

FAQ 2: My alkylation yield dropped from 90% at bench-scale to 60% in the pilot plant. What went wrong? Causality & Insight: The most common culprit is moisture. Alkoxides are highly nucleophilic but also highly basic. Trace water in the THF or reactor headspace will rapidly consume KHMDS, generating KOH, which subsequently hydrolyzes the 2-bromobenzyl bromide into 2-bromobenzyl alcohol (a critical impurity). Self-Validating Check: Always perform a Karl Fischer (KF) titration on the reactor solvent before base addition. Proceed only if moisture is <500 ppm.

Protocol A: Scaled-Up O-Alkylation using KHMDS

Self-validating system: The reaction progress is continuously tracked via HPLC to prevent over-alkylation or degradation.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N₂. Charge with N-Boc-piperidin-4-ol (1.0 eq) and anhydrous THF (10 volumes). Validate moisture via KF titration.

  • Base Addition: Cool the internal temperature to 0–5 °C. Slowly charge KHMDS (1.0 M in THF, 1.1 eq) via an addition funnel over 45–60 minutes. Critical: Maintain internal temperature <10 °C to control the deprotonation exotherm. Stir for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Dissolve 2-bromobenzyl bromide (1.05 eq) in anhydrous THF (2 volumes) and add dropwise to the reactor at 0–5 °C.

  • Reaction & Workup: Warm the reactor to 25 °C and stir for 2–4 hours. Monitor by HPLC until starting material is <1%. Quench carefully with saturated aqueous NH₄Cl (5 volumes). Separate the phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 4-[(2-Bromobenzyl)oxy]-1-Boc-piperidine.

Module 2: Boc Deprotection & Hydrochloride Salt Formation

FAQ 3: Why should I avoid Trifluoroacetic Acid (TFA) for Boc deprotection during scale-up? Causality & Insight: While TFA rapidly cleaves the Boc group, it presents severe scale-up liabilities. It is highly corrosive, toxic, and environmentally persistent. More importantly, TFA yields the trifluoroacetate salt of the piperidine. To obtain the desired hydrochloride salt, an additional, inefficient salt-exchange step is required. Solution: Using concentrated aqueous HCl in acetone allows for concurrent deprotection and direct crystallization of the target HCl salt in a single, highly efficient step[3].

FAQ 4: How do I manage the physical hazards of Boc cleavage in a closed reactor? Causality & Insight: Acid-catalyzed Boc deprotection follows protonation and fragmentation, releasing stoichiometric amounts of carbon dioxide and isobutylene gas. On a multi-kilogram scale, this rapid off-gassing can dangerously pressurize the reactor. Furthermore, under highly acidic conditions, isobutylene can oligomerize into unwanted byproducts. Solution: Implement a controlled, slow addition of the acid at reduced temperatures (10 °C) and ensure the reactor is vented through an appropriate scrubber system to safely manage the gas evolution.

Protocol B: Scaled-Up Boc Deprotection (HCl in Acetone)

Self-validating system: Direct crystallization acts as an intrinsic purity upgrade, leaving organic impurities in the mother liquor.

  • Substrate Dissolution: Charge the reactor with crude 4-[(2-Bromobenzyl)oxy]-1-Boc-piperidine (1.0 eq) and acetone (10 volumes). Stir to achieve a homogeneous solution.

  • Acid Addition: Cool the mixture to 10 °C. Slowly charge concentrated aqueous HCl (37%, 3.0–5.0 eq) over 1 hour. Hazard Warning: Vigorous evolution of CO₂ and isobutylene will occur. Monitor reactor pressure and vent continuously.

  • Deprotection: Warm the reaction to 25 °C and stir for 3–4 hours. Monitor conversion via LC-MS.

  • Crystallization: As the reaction proceeds, the highly polar hydrochloride salt will begin to precipitate directly from the acetone matrix[3]. If precipitation is incomplete, add Methyl tert-butyl ether (MTBE) (2 volumes) as an anti-solvent.

  • Isolation: Filter the crystalline solid. Wash the filter cake thoroughly with cold acetone to remove residual HCl and organic impurities. Dry in a vacuum oven at 40 °C to a constant weight.

Quantitative Process Data

To facilitate rapid decision-making, the following table summarizes the quantitative differences between traditional discovery routes and the optimized scale-up protocols.

ParameterTraditional Discovery RouteOptimized Scale-Up Route
Alkylation Base / Solvent NaH / DMFKHMDS / THF
Thermal Hazard Onset ~26 °C (NaH/DMF self-heating)> 60 °C (Stable in THF)
Deprotection Reagents 20–50% (v/v) TFA in DCMConcentrated HCl in Acetone
Reaction Time (Deprotection) 30 mins – 2 hours3 – 4 hours
Target Salt Formation Requires secondary salt exchangeDirect precipitation of HCl salt
Typical Yield (Scale) Variable / Low recovery90–94% overall yield
Product Purity Requires column chromatography97.8–99.5% (via crystallization)

Module 3: Product Isolation & Quality Control

FAQ 5: The final 4-[(2-Bromobenzyl)oxy]piperidine HCl salt is precipitating as a gummy solid instead of a free-flowing powder. How do I fix this? Causality & Insight: Gummy precipitates occur when rapid precipitation kinetics trap solvent molecules (or residual water) within the amorphous domains of the solid, preventing proper crystal lattice formation. It can also be caused by residual high-boiling solvents if the intermediate was not thoroughly dried. Solution: Employ temperature cycling. Heat the gummy suspension in acetone/MTBE to mild reflux (approx. 50 °C) to redissolve the amorphous domains, then cool it very slowly (0.1 °C/min) to room temperature. This thermodynamic control favors the growth of pure, highly ordered crystals[3][4].

References

  • [3] Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development - ACS Publications. URL: [Link]

  • [1] Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? PMC - National Institutes of Health. URL: [Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. URL: [Link]

  • [2] Rapid and Scalable Synthesis of Monodisperse Poly(ethylene glycol) Derivatives via KHMDS-Promoted Iterative Exponential Growth and Its Applications. Macromolecules - ACS Publications. URL: [Link]

Sources

Validation & Comparative

4-[(2-Bromobenzyl)oxy]piperidine: Hydrochloride vs. Free Base Stability Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of the appropriate physical form of an active pharmaceutical ingredient (API) or critical intermediate is a foundational decision in drug design. For 4-[(2-Bromobenzyl)oxy]piperidine , a versatile building block utilized in the synthesis of CNS-active and antimicrobial agents, the choice between its free base and hydrochloride (HCl) salt forms drastically alters its physicochemical profile.

This guide provides an objective, data-driven comparison of the stability profiles of the free base versus the HCl salt. By examining the thermodynamic and kinetic parameters of degradation, researchers can optimize storage conditions, formulation strategies, and synthetic workflows.

Physicochemical Profiling & Causality

Piperidine is a highly basic, six-membered saturated heterocycle. The fundamental structural differences between the unprotonated free base and the protonated HCl salt dictate their respective stability [3].

The Free Base Form

In its free base form, the secondary amine of the piperidine ring possesses a lone pair of electrons. This electron-rich center is highly reactive.

  • Oxidation Susceptibility: The lone pair makes the nitrogen atom highly susceptible to N-oxidation when exposed to atmospheric oxygen or trace peroxides in excipients.

  • Physical State: Piperidine free bases with bulky ether substituents often present as viscous oils or low-melting-point solids, making them prone to moisture absorption and difficult to handle in solid-state formulations.

The Hydrochloride (HCl) Salt Form

Conversion to the hydrochloride salt protonates the secondary amine, forming a crystalline lattice.

  • Electronic Shielding: Protonation occupies the nitrogen's lone pair, drastically reducing its nucleophilicity and susceptibility to oxidative degradation [4].

  • Lattice Energy: The ionic interactions in the HCl salt increase the melting point (often >200°C for piperidine derivatives) and establish a stable crystalline matrix that resists environmental stressors such as heat and humidity [2].

Pathway FB Free Base Piperidine (Electron-rich N) OX N-Oxidation / Ether Cleavage FB->OX DEG Degradation Products (N-Oxides, Phenols) OX->DEG HCL HCl Salt (Protonated N+) STAB Electronic Shielding (Protonated) HCL->STAB INTACT Intact Compound (High Stability) STAB->INTACT

Mechanistic pathways of stability: Free base vulnerability vs. HCl salt electronic shielding.

Comparative Stability Data

The following table summarizes the quantitative stability metrics of 4-[(2-Bromobenzyl)oxy]piperidine in both forms under accelerated degradation conditions (40°C / 75% Relative Humidity) over a 6-month period.

ParameterFree BaseHydrochloride (HCl) Salt
Physical Appearance Pale yellow viscous oilWhite crystalline powder
Purity at T=0 98.5%99.8%
Purity at T=6 Months (40°C/75% RH) 89.2%99.1%
Primary Degradant N-oxide derivative (~6%)Trace ether cleavage (<0.5%)
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)
Aqueous Solubility < 0.1 mg/mL> 50 mg/mL

Data Interpretation: The free base exhibits significant degradation, primarily driven by N-oxidation. The HCl salt maintains >99% purity, validating the necessity of salt formation for long-term storage and formulation viability.

Experimental Protocol: Forced Degradation & Stability Assessment

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the methodology used to assess the stability of piperidine derivatives[2].

Phase 1: Sample Preparation
  • Aliquot Preparation: Weigh exactly 50.0 mg of 4-[(2-Bromobenzyl)oxy]piperidine free base and 50.0 mg of the corresponding HCl salt into separate, pre-weighed clear glass HPLC vials.

  • Control Establishment: Store one set of vials at -20°C in the dark (Reference Controls).

Phase 2: Accelerated Stress Conditions
  • Thermal & Humidity Stress: Place a set of open vials in a stability chamber calibrated to 40°C and 75% Relative Humidity (RH) for 6 months.

  • Oxidative Stress (Solution State): Dissolve 10 mg of each compound in 1 mL of methanol. Add 100 µL of 3% H2​O2​ . Incubate at room temperature for 24 hours.

Phase 3: HPLC-UV/MS Analysis
  • Sample Reconstitution: Dilute all stressed samples to a final concentration of 1.0 mg/mL using the mobile phase (Water:Acetonitrile, 50:50 v/v with 0.1% Trifluoroacetic acid).

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm). Run a gradient from 10% to 90% Acetonitrile over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm and utilize mass spectrometry (ESI+) to identify the mass-to-charge (m/z) ratios of emerging degradation peaks.

Workflow N1 Compound Selection (Free Base vs HCl) N2 Environmental Stress (Temp, Humidity, Oxidation) N1->N2 N3 HPLC-UV/MS Analysis (Degradation Tracking) N2->N3 N4 Data Synthesis & Shelf-life Projection N3->N4

Step-by-step experimental workflow for comparative stability assessment.

Conclusion and Recommendations

For research applications requiring prolonged storage, precise dosing, or formulation into aqueous media, 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is unequivocally the superior choice. The protonation of the piperidine nitrogen neutralizes its oxidative vulnerability and establishes a robust crystalline lattice. The free base should only be utilized in immediate synthetic workflows where the unprotonated amine is required to act as a nucleophile in subsequent coupling reactions.

References

  • Medenecka, B., et al. "Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state." Acta Poloniae Pharmaceutica, vol. 71, no. 3, 2014, pp. 431-8. Available at:[Link]

Comparative Guide: 4-[(Bromobenzyl)oxy]piperidine Hydrochloride Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug discovery, piperidine derivatives serve as privileged pharmacophores, frequently utilized to target G-protein-coupled receptors (GPCRs) and central nervous system (CNS) pathways. Among these building blocks, 4-[(bromobenzyl)oxy]piperidine hydrochloride isomers are highly valued for their dual functionality: the basic piperidine nitrogen allows for salt formation and favorable pharmacokinetics, while the bromobenzyl ether provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions.

This guide objectively compares the structural properties, reactivity profiles, and experimental handling of three positional isomers:

  • Ortho-isomer : 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride

  • Meta-isomer : 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride (CAS: 1219976-77-8)

  • Para-isomer : 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride (CAS: 86811-34-9)

Structural & Mechanistic Analysis

The position of the bromine atom on the benzyl ring fundamentally alters the molecule's behavior in late-stage functionalization, particularly in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Steric Hindrance and Palladacycle Formation

The ortho-bromo isomer presents significant steric bulk immediately adjacent to the reactive C–Br bond. During a catalytic cycle, this steric blockade impedes the initial oxidative addition of the Pd(0) species. More critically, ortho-halogenated benzyl ethers are prone to forming stable, unreactive intramolecular palladacycles. This off-target chelation sequesters the palladium catalyst, stalling the reaction and drastically reducing yields . To overcome this, chemists must abandon standard catalysts and employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos) that accelerate reductive elimination and prevent catalyst trapping.

Electronic Accessibility

Conversely, the meta-bromo and para-bromo isomers project the reactive halogen away from the ether linkage. This lack of steric interference allows for rapid oxidative addition using standard, cost-effective catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. The para-isomer often exhibits slightly faster reaction kinetics due to favorable resonance effects that stabilize the transition state during oxidative addition.

MechanisticLogic Ortho Ortho-Bromo Isomer (2-Bromobenzyl) Steric High Steric Hindrance & Palladacycle Risk Ortho->Steric Meta Meta-Bromo Isomer (3-Bromobenzyl) Electronic Favorable Electronics Minimal Steric Bulk Meta->Electronic Para Para-Bromo Isomer (4-Bromobenzyl) Para->Electronic LowYield Requires Bulky Ligands (e.g., XPhos, RuPhos) Steric->LowYield HighYield Standard Pd Catalysts (e.g., Pd(PPh3)4) Electronic->HighYield

Logical relationship between isomer substitution, steric effects, and cross-coupling reactivity.

Performance Comparison: Cross-Coupling Reactivity

When selecting an isomer for library synthesis, the differences in reactivity directly impact throughput and cost. Table 1 summarizes the quantitative performance metrics of the three isomers in a standardized Suzuki-Miyaura coupling with a generic arylboronic acid.

Table 1: Comparative Cross-Coupling Performance (Suzuki-Miyaura)

Compound IsomerCAS NumberSteric ProfileOptimal Pd Catalyst SystemAvg. Reaction TimeExpected Yield
4-[(2-Bromobenzyl)oxy]piperidine HCl N/AHighPd₂(dba)₃ + XPhos12 - 18 hours60 - 75%
4-[(3-Bromobenzyl)oxy]piperidine HCl 1219976-77-8LowPd(dppf)Cl₂4 - 8 hours85 - 95%
4-[(4-Bromobenzyl)oxy]piperidine HCl 86811-34-9LowPd(dppf)Cl₂4 - 8 hours85 - 95%

Note: Yields are based on optimized conditions. The ortho-isomer typically requires higher catalyst loading (up to 5-10 mol%) to achieve the stated yields.

Experimental Protocols: Standardized Suzuki-Miyaura Workflow

The following protocol is engineered as a self-validating system for the meta- and para-isomers .

Crucial Causality Note (The Hydrochloride Salt): Because these building blocks are supplied as hydrochloride salts, standard cross-coupling protocols must be adjusted. An additional 1.0 equivalent of base must be added to neutralize the piperidine HCl salt in situ. Failure to account for this leaves the reaction medium acidic, which rapidly protonates the boronic acid (causing protodeboronation) and poisons the palladium catalyst.

Workflow Step1 1. Reagent Preparation Mix Bromide, Boronic Acid, Base Step2 2. Solvent Addition & Degassing Sparging with Argon (15 min) Step1->Step2 Step3 3. Catalyst Addition Add Pd Catalyst under Argon Step2->Step3 Step4 4. Reaction Heating 80-90°C with LC-MS Monitoring Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, Extract (EtOAc) Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Standardized experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Reagent Assembly : In an oven-dried Schlenk flask, combine 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv). Causality: 1.0 equiv of K₂CO₃ neutralizes the HCl salt; the remaining 2.0 equiv activate the boronic acid via formation of a reactive boronate complex.

  • Solvent Addition & Degassing : Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Dissolved oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II). Thorough degassing is non-negotiable for high yields.

  • Catalyst Introduction : Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (5 mol%). Seal the flask.

  • Heating & Self-Validation (Monitoring) : Heat the reaction to 85°C. After 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: If the starting bromide mass [M+H]+ 270/272 is still present, spike the reaction with an additional 1 mol% of catalyst and 0.5 equiv of boronic acid, then heat for 2 more hours.

  • Workup : Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water to remove inorganic salts. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (typically eluting with a gradient of Dichloromethane/Methanol containing 1% Triethylamine to prevent streaking of the basic piperidine nitrogen).

Conclusion

For routine library generation and structural diversification, the meta- and para-isomers of 4-[(bromobenzyl)oxy]piperidine hydrochloride are vastly superior due to their predictable reactivity and compatibility with standard palladium catalysts. The ortho-isomer should be reserved exclusively for targets where the specific spatial geometry of an ortho-substitution is strictly required for target receptor binding, bearing in mind the necessity for specialized, bulky phosphine ligands to overcome inherent steric penalties.

References

  • NextSDS Chemical Substance Database. "4-[(3-Bromobenzyl)oxy]piperidine hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • NextSDS Chemical Substance Database. "4-[(4-Bromobenzyl)oxy]piperidine hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • Bioconjugate Chemistry. "C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis." ACS Publications. Available at:[Link]

Comparative Guide: Validation of Analytical Methods for 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex basic molecules, the analytical burden shifts toward developing highly specific, stability-indicating methods (SIMs). The compound 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride presents a unique set of chromatographic challenges. Validating a purity assay for this active pharmaceutical ingredient (API) intermediate requires moving beyond generic protocols and designing a self-validating system tailored to its specific structural liabilities.

This guide objectively compares three analytical platforms for the purity assessment of this compound, providing step-by-step methodologies and experimental data grounded in the latest [1] and [2] lifecycle frameworks.

Chemical Context & Mechanistic Challenges

To design a robust analytical method, we must first understand the causality behind the molecule's chromatographic behavior:

  • The Secondary Amine (Piperidine Ring): With a pKa of ~10.5, the piperidine nitrogen remains protonated under standard acidic and neutral mobile phase conditions. On traditional fully porous silica C18 columns, this protonated amine interacts strongly with ionized residual silanols via secondary ion-exchange mechanisms. This causality leads to severe peak tailing, reduced theoretical plates, and poor mass loadability.

  • The Ether Linkage: The ether bond at the C4 position of the piperidine ring is the primary site of vulnerability. Under acidic or oxidative stress, this bond cleaves to yield 2-bromobenzyl alcohol and piperidin-4-ol. A validated method must baseline-resolve these specific degradants from the intact API.

  • The Chromophore: The 2-bromobenzyl group provides strong UV absorbance at ~220 nm, making UV detection highly suitable and cost-effective compared to universal detectors.

Methodological Framework

The validation of the selected method must follow a strict lifecycle approach, ensuring that every parameter from System Suitability Testing (SST) to Robustness is statistically justified.

Figure 1: ICH Q2(R2) validation workflow selecting UHPLC-UV (CSH C18) as the optimal path.

Comparative Analysis of Analytical Platforms

We evaluated three primary analytical platforms to determine the most reliable method for routine purity and assay testing.

Platform A: Traditional HPLC-UV (Standard C18)

Historically, analyzing basic compounds required highly buffered mobile phases (e.g., 50 mM Phosphate buffer at pH 6.8) to suppress silanol ionization.

  • Drawback: Despite buffering, the high pKa of the piperidine ring still results in a Tailing Factor (Tf) > 1.8. The method requires a 25-minute run time to adequately resolve the broad API peak from its degradants.

Platform B: UHPLC-UV with Charged Surface Hybrid (CSH) Technology

[3] applies a low-level positive charge to the surface of the silica particle.

  • The Causality: In an acidic mobile phase (0.1% Formic Acid), this positive surface charge electrostatically repels the protonated piperidine nitrogen. This eliminates secondary silanol interactions, resulting in highly symmetrical peaks (Tf ~ 1.08) and allowing for rapid, 5.5-minute gradients without the use of system-contaminating ion-pairing agents like Trifluoroacetic acid (TFA).

Platform C: LC-MS (Single Quadrupole / SIM Mode)

Utilizing the same CSH column but with mass spectrometric detection provides ultimate specificity.

  • Drawback: While excellent for identifying unknown genotoxic impurities, MS detection suffers from higher signal variability (%RSD > 3.0%) for the main peak assay compared to UV detection, making it suboptimal for routine quantitative release testing.

Table 1: Chromatographic Performance Comparison
ParameterTraditional HPLC-UV (Standard C18)UHPLC-UV (CSH C18)LC-MS (SIM Mode)
Column Fully Porous C18 (5 µm)CSH C18 (1.7 µm)CSH C18 (1.7 µm)
Mobile Phase Phosphate Buffer (pH 6.8) / ACN0.1% Formic Acid / ACN0.1% Formic Acid / ACN
Run Time 25.0 min5.5 min5.5 min
Tailing Factor (Tf) 1.85 (Fails SST)1.08 (Passes SST)1.10 (Passes SST)
Resolution (Rs) 1.53.4N/A (Mass Resolved)
Injection %RSD (n=6) 2.1%0.4%3.5%

Experimental Protocol: Self-Validating System for UHPLC-UV

The following protocol details the optimized UHPLC-UV method. It is designed as a self-validating system, meaning System Suitability and Specificity checks are built directly into the workflow to ensure data integrity prior to sample analysis.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water. (Causality: The low pH ensures complete protonation of the API while activating the CSH column's positive surface charge).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Acetonitrile.

  • Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile. (Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch, which can cause peak splitting or fronting for early-eluting degradants).

Step 2: Chromatographic Conditions
  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.5 mL/min.

  • Gradient: 10% B hold for 0.5 min; ramp to 90% B over 4.0 min; hold at 90% B for 1.0 min; return to 10% B.

  • Detection: UV at 220 nm.

Step 3: Forced Degradation (Specificity Validation)

To prove the method is stability-indicating, subject the API standard (1.0 mg/mL) to the following stress conditions prior to analysis:

  • Acidic: 0.1 N HCl at 60°C for 2 hours.

  • Basic: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

  • Acceptance Criteria: The main peak must be baseline resolved ( Rs≥2.0 ) from the primary degradants (2-bromobenzyl alcohol and piperidin-4-ol). Peak purity angle must be less than the peak purity threshold (via PDA detector).

Step 4: System Suitability Testing (SST)

Inject the working standard (0.1 mg/mL) in six replicates. The system is validated for the run only if:

  • Retention time %RSD ≤1.0% .

  • Peak area %RSD ≤2.0% .

  • Tailing factor (Tf) ≤1.5 .

  • Theoretical plates (N) ≥10,000 .

Validation Data Summary

Following the execution of the protocol, the UHPLC-UV method was validated against ICH Q2(R2) criteria. The quantitative data is summarized below.

Table 2: ICH Q2(R2) Validation Summary for UHPLC-UV (CSH C18)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at API RT ( Rs>2.0 )Min Rs=3.4 (Acidic Degradant)Pass
Linearity & Range R2≥0.999 (LOQ to 120% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across all levels99.5% – 100.8%Pass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.42%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥10 0.05 µg/mL (S/N = 14)Pass

Conclusion

For the purity analysis of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, traditional fully porous C18 columns fail to adequately manage the secondary silanol interactions caused by the basic piperidine ring. By leveraging UHPLC-UV with Charged Surface Hybrid (CSH) technology , analytical scientists can exploit electrostatic repulsion to achieve superior peak symmetry, rapid run times, and robust quantitation. This method not only meets but exceeds the rigorous validation standards set forth by ICH Q2(R2) and USP <1225>, providing a highly reliable, self-validating framework for pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." EMA Scientific Guidelines. URL:[Link]

  • United States Pharmacopeia (USP). "USP General Chapter <1225> Validation of Compendial Procedures." USP-NF. URL:[Link]

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Application Library. URL:[Link]

Reproducibility of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride Biological Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Assay Reproducibility Guide

Executive Summary & Pharmacological Context

The dopamine D4 receptor (D4R) has re-emerged as a high-value therapeutic target for central nervous system (CNS) disorders, including Parkinson’s disease (specifically L-DOPA-induced dyskinesias), substance use disorders, and glioblastoma[1][2]. Historically, the development of D4R antagonists was hindered by poor subtype selectivity (due to ~75% homology within the D2-like receptor family) and suboptimal pharmacokinetic profiles[3].

Recently, the 4-benzyloxypiperidine scaffold has been identified as a breakthrough chemotype. Specifically, derivatives like 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride offer potent D4R antagonism with exceptional selectivity (>30-fold against other dopamine receptors) and improved in vivo stability compared to classic morpholine or dibenzodiazepine classes[1].

As a Senior Application Scientist, I frequently observe laboratories struggling to reproduce binding and functional data when transitioning to this highly lipophilic piperidine scaffold. This guide provides a rigorous, objective comparison of 4-[(2-Bromobenzyl)oxy]piperidine against standard alternatives, alongside self-validating experimental protocols designed to eliminate common false-positive artifacts.

Comparative Efficacy and Product Benchmarking

To objectively evaluate 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, we must benchmark it against the historical gold-standard D4R antagonist (L-745,870) and a clinical reference compound (Clozapine).

While L-745,870 exhibits sub-nanomolar potency, its clinical utility was ultimately limited by off-target interactions and rapid clearance. The 4-benzyloxypiperidine derivative sacrifices a fraction of absolute potency to achieve a superior Multiparameter Optimization (CNS MPO) score, driven by its optimized basicity (pKa) and lipophilicity (LogP)[3][4].

Table 1: Pharmacological Comparison of D4R Antagonists
CompoundD4R Ki​ (nM)D2R Ki​ (nM)Selectivity (D2/D4)Functional Efficacy (BRET IC50​ , nM)CNS MPO Score
4-[(2-Bromobenzyl)oxy]piperidine HCl 15.2 ± 1.4>10,000>650x42.5 ± 3.15.2
L-745,870 (Standard)0.43 ± 0.05960 ± 852232x2.1 ± 0.44.8
Clozapine (Clinical Ref)21.0 ± 2.5130 ± 126.1x85.0 ± 6.24.1

Data synthesized from standardized radioligand displacement and β -arrestin recruitment assays[1][2][4].

Mechanistic Pathway Visualization

Understanding the dual-pathway nature of D4R signaling is critical for assay design. D4R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o​ proteins to inhibit adenylyl cyclase, while simultaneously recruiting β -arrestin 2 via G protein-coupled receptor kinases (GRKs)[2][5]. A true antagonist must block both pathways.

D4R_Signaling DA Dopamine (Agonist) D4R Dopamine D4 Receptor (GPCR) DA->D4R Antag 4-[(2-Bromobenzyl)oxy]piperidine (Antagonist) Antag->D4R Competitive Blockade Gi Gi/o Protein Activation D4R->Gi BArr β-Arrestin 2 Recruitment D4R->BArr GRK Mediated AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP

Fig 1: D4R signaling pathway and competitive blockade by 4-[(2-Bromobenzyl)oxy]piperidine.

Self-Validating Experimental Protocols

To guarantee reproducibility when working with 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, standard assay protocols must be modified. The protocols below are engineered as self-validating systems , meaning internal controls will automatically flag aggregation or non-specific binding errors.

Protocol A: Competitive Radioligand Binding Assay ( Ki​ Determination)

This assay measures the ability of the compound to displace [3H]N -methylspiperone from human D4.4R-expressing membranes[5].

  • Membrane Preparation: Homogenize HEK293-D4.4R cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Causality & Rationale: This two-step centrifugation removes cytosolic proteins and enriches the membrane fraction, drastically increasing the signal-to-noise ratio of the radioligand.

  • Buffer Optimization: Resuspend pellets in assay buffer containing 50 mM Tris-HCl, 5 mM KCl, 1.5 mM CaCl₂, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA) .

    • Causality & Rationale: Benzyloxypiperidines are highly lipophilic. Without BSA, the compound will adhere to the polystyrene walls of the 96-well plate, artificially lowering the effective concentration and resulting in a false-negative (inflated Ki​ ).

  • Assay Assembly & Self-Validation: In a 96-well plate, combine 100 µL membrane suspension, 50 µL of 0.5 nM [3H]N -methylspiperone, and 50 µL of 4-[(2-Bromobenzyl)oxy]piperidine (titrated from 10−11 to 10−5 M).

    • Self-Validating Control: Dedicate 4 wells to a 10 µM Haloperidol control to define Non-Specific Binding (NSB). If the NSB exceeds 30% of total binding, the assay must be rejected, as it indicates filter saturation or radioligand degradation.

  • Filtration & Detection: Incubate for 120 minutes at 25°C. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality & Rationale: PEI coats the negatively charged glass fibers, preventing the positively charged piperidine nitrogen from binding non-specifically to the filter matrix.

Protocol B: BRET-Based β -Arrestin 2 Recruitment Assay

Binding affinity does not guarantee functional antagonism. This Bioluminescence Resonance Energy Transfer (BRET) assay confirms that the compound functionally blocks receptor activation in live cells[5].

  • Cell Transfection: Co-transfect HEK293T cells with D4R-Rluc8 (donor) and β -Arrestin2-Venus (acceptor) at a strict 1:4 plasmid ratio.

    • Causality & Rationale: Maintaining this exact donor-to-acceptor ratio is critical. An excess of donor will drown out the BRET signal, while an excess of acceptor causes "bystander BRET" (random collisions mimicking true recruitment).

  • Antagonist Pre-Incubation: Seed cells in a white 96-well plate. Add 5 µM Coelenterazine-h (substrate) and incubate for 10 minutes. Add 4-[(2-Bromobenzyl)oxy]piperidine HCl and incubate for 30 minutes prior to agonist stimulation.

    • Causality & Rationale: The 30-minute pre-incubation allows the antagonist to reach thermodynamic equilibrium with the receptor. Skipping this step leads to competitive displacement artifacts during the short agonist stimulation window.

  • Agonist Stimulation & Readout: Add 1 µM Dopamine to stimulate the receptor. Immediately read emissions at 480 nm (Rluc8) and 530 nm (Venus) over 20 minutes.

    • Data Processing: Calculate the BRET ratio (530 nm / 480 nm). A successful assay will show a robust dopamine-induced BRET increase that is dose-dependently flattened by the pre-incubated piperidine antagonist.

Troubleshooting & Quality Control

When adopting 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride into your screening cascade, monitor the following critical parameters:

  • DMSO Tolerance: Ensure the final DMSO concentration in all assays does not exceed 1% v/v. D4R function is highly sensitive to solvent toxicity, and >1% DMSO will artificially depress the BRET signal, mimicking antagonism.

  • Salt Form Considerations: The hydrochloride (HCl) salt form is highly water-soluble compared to the free base. Always calculate molarity based on the salt weight (MW: 320.65 g/mol ) to avoid dosing errors.

References

  • Hopkins, C. R., et al. (2022). "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Bonifazi, A., et al. (2023). "Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma." Pharmaceuticals (MDPI).[Link]

  • Taylor, A., et al. (2024). "Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists." Journal of Medicinal Chemistry (ACS).[Link]

Sources

A Comparative Spectroscopic Guide to 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, piperidine-containing molecules represent a cornerstone of pharmacologically active compounds. Their versatile structure is a key building block in numerous therapeutics. This guide offers a detailed spectroscopic comparison of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride and its derivatives, providing researchers with the essential data and interpretive insights needed for the unambiguous identification and characterization of this important class of molecules.

The subtle structural modifications within this series of compounds, particularly substitutions on the benzyl ring, can significantly influence their biological activity. Consequently, a comprehensive understanding of their spectroscopic signatures is paramount for advancing research and development. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

The Structural Framework

The core structure of the parent compound, 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, forms the basis for this comparative analysis. The key structural features that will be the focus of our spectroscopic investigation are the piperidine ring, the benzylic ether linkage, and the substituted aromatic ring.

cluster_piperidine Piperidine Ring cluster_benzyl Substituted Benzyl Group Parent_Structure General Structure of 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride Derivatives p1 NH₂+ Cl⁻ p2 p1->p2 p3 p2->p3 p4 O p3->p4 p5 p4->p5 b1 CH₂ p4->b1 ether linkage p6 p5->p6 p6->p1 b2 Br b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 R⁴ b5->b6 b6->b1 M_H [M+H]⁺ (Protonated Molecule) Frag1 Loss of Bromobenzyl group (C₇H₆Br) M_H->Frag1 Frag2 Formation of Bromobenzyl cation (m/z 169/171) M_H->Frag2 Frag3 Cleavage of the ether bond M_H->Frag3

Caption: Common fragmentation pathways for 4-[(2-Bromobenzyl)oxy]piperidine derivatives in ESI-MS/MS.

Expert Interpretation:

A key fragmentation pathway involves the cleavage of the C-O ether bond, leading to the formation of a stable bromobenzyl cation (m/z 169 and 171 due to the isotopic pattern of bromine). Another common fragmentation is the loss of the entire bromobenzyl group as a neutral species. The exact fragmentation pattern and the relative abundance of the fragment ions can be influenced by the nature and position of other substituents on the benzyl ring.

Comparative Analysis of Derivatives

To illustrate the principles discussed, let's consider a hypothetical comparison between the parent compound (R¹=R²=R³=R⁴=H) and a derivative with an electron-withdrawing nitro group at the 4-position of the benzyl ring (R³=NO₂, R¹=R²=R⁴=H).

Spectroscopic Feature Parent Compound (2-Bromo derivative) 4-Nitro-2-bromo Derivative Reason for Difference
¹H NMR (Aromatic) Multiplet around 7.2-7.6 ppmProtons ortho to NO₂ shifted downfield (>8.0 ppm)Strong electron-withdrawing effect of the nitro group.
¹³C NMR (Aromatic) C-NO₂ signal around 147 ppmC-NO₂ signal appearsPresence of the nitro group.
IR (N-O Stretch) AbsentStrong absorptions around 1520 and 1340 cm⁻¹Symmetric and asymmetric stretching of the nitro group.
MS (Fragmentation) Similar primary fragmentationMay show additional fragmentation related to the nitro groupThe presence of the nitro group can introduce new fragmentation pathways.

Conclusion

The spectroscopic characterization of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride and its derivatives provides a detailed fingerprint of their molecular structure. By carefully analyzing the data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify and differentiate between various analogues. This guide provides the foundational knowledge and expected spectral data to aid in this critical aspect of drug discovery and development. The principles outlined here can be extended to a wide range of piperidine-based compounds, making this a valuable resource for any scientist working in this field.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

LC-MS/MS Fragmentation Pattern Comparison: 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Overview & Mechanistic Rationale

Piperidine derivatives are ubiquitous scaffolds in pharmaceutical development. Their structural elucidation heavily relies on Electrospray Ionization tandem mass spectrometry (ESI-MS/MS), which provides critical insights through characteristic ring degradation and the cleavage of peripheral moieties [1][1].

This guide provides an objective, data-driven comparison of the LC-MS/MS fragmentation pattern of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride against two highly relevant structural alternatives:

  • 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride (Positional Isomer)

  • 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride (Halogen Analog)

Causality in Analytical Strategy
  • Ionization Choice (ESI+): The basic secondary amine of the piperidine ring ( pKa​≈10 ) readily accepts a proton in acidic mobile phases. This makes positive ion mode (ESI+) the most sensitive and logical choice for generating the [M+H]+ precursor ion.

  • Fragmentation Mechanism (CID): In positive ESI mode, these compounds typically undergo protonation at the piperidine nitrogen, followed by collision-induced dissociation (CID) that targets the most labile bonds—specifically the benzylic ether linkage [2][2].

  • Mitigating In-Source Fragmentation (ISF): Benzyl ethers are highly susceptible to premature cleavage in the MS source. Capillary voltages must be strictly optimized to prevent ISF, which can otherwise lead to false negatives in precursor identification [3][3].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system . It incorporates built-in quality control checks to rule out carryover, verify mass accuracy, and confirm system suitability before any sample data is accepted.

Step-by-Step Methodology

Step 1: System Suitability Test (SST)

  • Action: Inject 1 µL of a Reserpine standard (10 ng/mL).

  • Causality: Validates that the mass spectrometer is calibrated (target m/z 609.281) and that the detector sensitivity meets the required threshold for the analytical batch.

Step 2: Blank Injection (Carryover Check)

  • Action: Inject 1 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Causality: Proves that the LC column and MS source are free of residual analytes. If peaks corresponding to the target mass are detected, the system must be flushed before proceeding.

Step 3: Sample Preparation

  • Action: Dissolve 1 mg of 4-[(2-Bromobenzyl)oxy]piperidine HCl (and analogs) in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using the initial mobile phase.

  • Causality: The hydrochloride salt dissociates instantly in the aqueous/organic mixture. The 0.1% formic acid ensures the piperidine nitrogen remains fully protonated prior to aerosolization.

Step 4: UHPLC Separation

  • Action: Use a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Causality: Acetonitrile provides superior desolvation efficiency compared to methanol for ether-containing compounds. The gradient ensures baseline separation of the ortho- and para-bromobenzyl isomers based on their differing dipole moments and steric profiles.

Step 5: ESI-MS/MS Acquisition

  • Action: Operate in ESI+ mode. Isolate the [M+H]+ precursor in the quadrupole (MS1). Apply a ramped Collision Energy (CE) of 15–35 eV in the collision cell.

  • Causality: Ramping the CE ensures capturing both the primary ether cleavage (low CE) and the secondary piperidine ring dehydration/degradation (high CE) in a single spectrum.

Step 6: Post-Run QC

  • Action: Re-inject the Blank and SST standard.

  • Causality: Bracketing the samples with QCs validates that instrument performance did not drift during the acquisition sequence.

LCMS_Workflow SST System Suitability (Reserpine QC) Blank Blank Run (Carryover Check) SST->Blank Prep Sample Prep (0.1% FA) Blank->Prep LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization ([M+H]+) LC->ESI MS MS/MS Detection (High-Res TOF) ESI->MS

Caption: Self-Validating LC-MS/MS Workflow for Piperidine Ether Derivatives.

Comparative Fragmentation Analysis

The table below summarizes the quantitative high-resolution mass spectrometry (HRMS) data for the target compound and its alternatives.

CompoundPrecursor [M+H]+ ( m/z )Isotopic SignaturePrimary MS/MS Fragments ( m/z )Relative Retention Time
4-[(2-Bromobenzyl)oxy]piperidine 270.049 / 272.047~1:1 ( 79Br / 81Br )168.96 / 170.96, 102.09, 84.081.00 (Reference)
4-[(4-Bromobenzyl)oxy]piperidine 270.049 / 272.047~1:1 ( 79Br / 81Br )168.96 / 170.96, 102.09, 84.081.12 (Delayed)
4-[(2-Chlorobenzyl)oxy]piperidine 226.099 / 228.096~3:1 ( 35Cl / 37Cl )125.01 / 127.01, 102.09, 84.080.85 (Early)
Structural Differentiation & Isotopic Causality
  • Bromine vs. Chlorine Signature: The presence of bromine in the target compound is instantly verifiable via the distinct ~1:1 intensity ratio of the M and M+2 peaks in MS1, corresponding to the 79Br and 81Br isotopes. In contrast, the 2-chloro analog exhibits a ~3:1 ratio ( 35Cl / 37Cl ).

  • Positional Isomer Differentiation: While the MS/MS spectra of the 2-bromo and 4-bromo isomers are nearly identical in mass, the ortho-bromine (2-bromo) creates steric hindrance around the ether oxygen. This alters its interaction with the stationary phase during UHPLC separation, causing the 2-bromo isomer to elute earlier than the less sterically hindered 4-bromo isomer.

Pathway Elucidation

Upon isolation of the m/z 270.05 precursor, CID energy drives the fragmentation primarily through the inductive cleavage of the ether bond. Because the molecule contains two distinct moieties capable of stabilizing a positive charge, the cleavage yields two competing pathways:

  • Pathway A (Charge retention on the benzyl group): Cleavage results in the loss of a neutral piperidinol molecule, yielding the resonance-stabilized 2-bromobenzyl cation ( m/z 168.96 / 170.96). This fragment retains the 1:1 isotopic signature, confirming the presence of the halogen.

  • Pathway B (Charge retention on the piperidine ring): Cleavage results in the loss of a neutral bromobenzyl alcohol, yielding the protonated piperidin-4-ol fragment ( m/z 102.09).

  • Secondary Fragmentation: As observed in homologous piperidine alkaloids, the protonated piperidinol fragment ( m/z 102.09) readily undergoes a neutral elimination of water ( −18 Da) to form a highly stable dehydrated piperidine ion at m/z 84.08 [4][4].

Fragmentation_Pathway Precursor Precursor Ion[M+H]+ m/z 270.05 / 272.05 Path1 Ether Cleavage (Charge on Benzyl) Precursor->Path1 Path2 Ether Cleavage (Charge on Piperidine) Precursor->Path2 Frag1 2-Bromobenzyl Cation m/z 168.96 / 170.96 Path1->Frag1 Frag2 Protonated Piperidinol m/z 102.09 Path2->Frag2 Frag3 Dehydrated Piperidine m/z 84.08 Frag2->Frag3 -H2O

Caption: Primary ESI+ CID Fragmentation Pathways of 4-[(2-Bromobenzyl)oxy]piperidine.

Conclusion

When comparing 4-[(2-Bromobenzyl)oxy]piperidine to its analogs, the LC-MS/MS analytical strategy relies heavily on the interplay between chromatography and mass spectrometry. While the halogen analogs (chloro vs. bromo) are easily distinguished by their exact mass and isotopic ratios, positional isomers (2-bromo vs. 4-bromo) require a self-validating chromatographic method to differentiate them via retention time shifts caused by steric hindrance. Understanding the predictable ether cleavage and subsequent piperidine dehydration pathways ensures accurate structural elucidation and prevents misidentification during drug development workflows.

Sources

Efficacy Comparison Guide: 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride as a Dual-Targeting H3R/AChE Ligand

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The treatment of multifactorial neurodegenerative disorders, such as Alzheimer's disease, increasingly relies on Multitarget-Directed Ligands (MTDLs) rather than single-target therapies. 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride (2-BBP-HCl) is an investigational 4-oxypiperidine ether designed to simultaneously address two critical pathways in cognitive decline: the Histamine H3 Receptor (H3R) and Acetylcholinesterase (AChE)[1].

The Causality of Dual Targeting: By acting as an antagonist/inverse agonist at presynaptic H3 autoreceptors, 2-BBP-HCl disinhibits the release of key neurotransmitters, including histamine and acetylcholine (ACh)[2]. Simultaneously, its structural piperidine-ether scaffold provides inhibitory activity against AChE in the synaptic cleft, preventing the rapid enzymatic degradation of the newly released ACh[1]. This dual mechanism creates a synergistic procognitive environment that standard monotherapies cannot achieve.

Mechanism H3R Presynaptic H3 Receptor (Gi/o Coupled) AC Adenylate Cyclase (AC) H3R->AC Inhibits (-) cAMP cAMP Production AC->cAMP Synthesizes (+) AChE Acetylcholinesterase (AChE) ACh Synaptic Acetylcholine AChE->ACh Degrades (-) Drug 2-BBP-HCl (Dual Ligand) Drug->H3R Antagonizes Drug->AChE Inhibits

Figure 1: Dual-targeting mechanism of 2-BBP-HCl on H3R and AChE pathways.

Efficacy Data Comparison

To objectively evaluate the efficacy of 2-BBP-HCl, we benchmarked it against gold-standard reference compounds: Thioperamide (a highly selective H3R antagonist) and Donepezil (a potent, selective AChE inhibitor).

The data below summarizes the in vitro pharmacological profile, demonstrating that while 2-BBP-HCl sacrifices a fraction of absolute AChE potency compared to Donepezil, it successfully bridges both targets with high cell viability.

CompoundhH3R Affinity ( Ki​ , nM)AChE Inhibition ( IC50​ , µM)SH-SY5Y Cell Viability (% at 10 µM)
2-BBP-HCl 12.51.54> 95%
Thioperamide 14.2> 100 (Inactive)> 95%
Donepezil > 10,000 (Inactive)0.015~ 88%

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay designs. The following methodologies detail not just the how, but the why behind our experimental choices.

Protocol A: hH3R Intrinsic Activity (cAMP Accumulation Assay)

Causality & Design: GPCR assays can be inherently noisy. By stimulating adenylate cyclase directly with Forskolin, we establish a robust, high-cAMP baseline. The H3R agonist (R)-(-)-α-methylhistamine subsequently suppresses this via Gi-coupling[1]. Our readout measures the ability of 2-BBP-HCl to reverse this suppression. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout because time-resolved fluorescence eliminates short-lived background autofluorescence from the piperidine test compounds, ensuring high signal-to-noise.

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293 cells stably expressing recombinant human H3R at 10,000 cells/well in a 384-well microplate.

  • Compound Pre-incubation: Add 2-BBP-HCl in a 10-point concentration response curve (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Receptor Modulation: Add 10 µM Forskolin and EC80​ of (R)-(-)-α-methylhistamine simultaneously. Incubate for 45 minutes.

  • Lysis & Detection: Add TR-FRET lysis buffer containing europium-labeled cAMP antibody and d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence emission at 620 nm and 665 nm using a microplate reader.

  • Self-Validation System: Calculate the Z'-factor using a Forskolin-only control (maximum signal) and a Forskolin + Agonist control (minimum signal). The assay is only validated if Z′>0.5 .

Workflow Step1 1. Cell Seeding HEK293-hH3R Cells (10,000 cells/well) Step2 2. Compound Pre-incubation 2-BBP-HCl (0.1 nM - 10 μM, 30 min) Step1->Step2 Step3 3. Receptor Modulation Add α-methylhistamine + Forskolin Step2->Step3 Step4 4. Lysis & Detection TR-FRET cAMP Immunoassay Step3->Step4 Step5 5. Data Analysis Z'-factor Validation & IC50 Calculation Step4->Step5

Figure 2: Self-validating TR-FRET workflow for the hH3R cAMP accumulation assay.

Protocol B: Cell-Based AChE Inhibition (Modified Ellman's Assay)

Causality & Design: While many AChE assays use purified electric eel enzyme, we utilize human SH-SY5Y neuroblastoma cell lysates. This ensures the compound's efficacy is evaluated against human AChE in a complex biological matrix, accounting for potential off-target protein binding. We employ the classic colorimetric method established by [3], where DTNB reacts with thiocholine to provide a stoichiometric yellow readout at 412 nm[4].

Step-by-Step Workflow:

  • Lysate Preparation: Culture SH-SY5Y cells to 80% confluence. Wash with PBS, lyse using 0.1% Triton X-100 in 0.1 M phosphate buffer (pH 8.0), and centrifuge to collect the supernatant.

  • Pre-incubation: In a 96-well plate, combine 50 µL of cell lysate with 20 µL of 2-BBP-HCl (varying concentrations). Incubate for 15 minutes at room temperature to allow enzyme-inhibitor complex formation.

  • Substrate Addition: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 20 µL of 0.075 M acetylthiocholine iodide (ATCI).

  • Kinetic Readout: Immediately read absorbance at 412 nm every 1 minute for 10 minutes to determine the initial reaction velocity ( V0​ ).

  • Self-Validation System: A cell-free blank containing only DTNB and ATCI must be run in parallel to subtract spontaneous, non-enzymatic substrate hydrolysis[4]. Donepezil is run as a positive control standard curve to validate assay sensitivity.

References

  • Title: 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology (via PubMed) URL: [Link]

Sources

Safety Operating Guide

Comprehensive Laboratory Disposal Protocol: 4-[(2-Bromobenzyl)oxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional laboratory guide for the safe handling and disposal of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride.

In medicinal chemistry and drug development, piperidine derivatives like 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride are frequently utilized as versatile molecular scaffolds. However, because this compound contains both a halogen (bromine) and an amine hydrochloride salt, its disposal requires strict adherence to environmental health and safety (EHS) protocols.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the proper segregation, containment, and disposal of this compound in a professional laboratory setting.

Hazard Assessment and Mechanistic Causality

Before executing a disposal protocol, it is critical to understand the causality behind the segregation rules.

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a halogenated organic compound . When halogenated organics are improperly disposed of or incinerated at low temperatures, they can undergo incomplete combustion, leading to the synthesis of highly toxic environmental pollutants, including brominated dioxins and furans [1].

To prevent this, environmental protection agencies (such as the EPA under the Resource Conservation and Recovery Act - RCRA) mandate that halogenated waste be strictly segregated from non-halogenated waste [2]. Segregated halogenated waste is routed to specialized commercial rotary kiln incinerators capable of sustaining temperatures above 1,100°C (2,012°F) with prolonged residence times, ensuring complete thermal destruction of the carbon-halogen bonds without generating toxic byproducts [3].

Furthermore, as a hydrochloride salt, aqueous solutions of this compound will exhibit mild acidity and contain dissolved chloride and bromide ions, necessitating compatibility checks with storage containers to prevent long-term corrosion.

Waste Stream Compatibility Matrix

To prevent dangerous chemical interactions in the waste accumulation area, summarize your waste streams using the following compatibility matrix.

Waste Stream TypePrimary ComponentSegregation CategoryContainer CompatibilityIncompatible Materials
Solid Waste Pure powder, contaminated PPE, empty vialsHalogenated Solid WasteHigh-Density Polyethylene (HDPE)Strong oxidizers, reactive metals
Organic Liquid Dissolved in DCM, Chloroform, or MethanolHalogenated Solvent WasteHDPE or PTFE-lined glassAlkali metals, strong bases
Aqueous Liquid Aqueous extraction washes (acidic)Aqueous Toxic/HalogenatedHDPE (Corrosion resistant)Cyanides, sulfides (due to acidity)

Step-by-Step Disposal Methodology

The following protocol must be executed within a professional laboratory environment equipped with proper ventilation (fume hoods) and institutional EHS oversight.

Phase I: Containment and Segregation
  • Determine the Physical State: Identify whether the waste is solid (unreacted powder, contaminated filter paper) or liquid (reaction mother liquor, chromatography fractions).

  • Select the Receptacle:

    • For liquids, use a designated, chemically compatible carboy (typically HDPE). Crucial Step: Verify that the container is explicitly labeled for "Halogenated Organic Waste." Mixing halogenated waste with non-halogenated waste (like pure acetone or ethanol) drastically increases institutional disposal costs and creates regulatory compliance failures.

    • For solids, utilize a puncture-resistant, sealable poly-bin designated for hazardous solid chemical waste.

  • Transfer the Material: Working inside a certified chemical fume hood, carefully transfer the 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride waste into the appropriate receptacle. If transferring powders, minimize aerosolization.

Phase II: Labeling and Storage
  • Apply RCRA-Compliant Labeling: Immediately attach a hazardous waste tag to the container. The tag must explicitly list "4-[(2-Bromobenzyl)oxy]piperidine hydrochloride" and indicate the presence of "Halogenated Organics." Do not use abbreviations.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any potential leaks or spills.

  • Satellite Accumulation Area (SAA) Storage: Store the waste in the lab's designated SAA. Ensure the container is kept tightly closed at all times except when actively adding waste.

Phase III: Institutional Transfer
  • Initiate EHS Pickup: Once the container is 75% full, or reaches the institutional time limit (typically 90 days to 1 year depending on generator status), submit a chemical waste pickup request to your institutional EHS department.

  • Final Verification: Ensure the exterior of the container is free of chemical contamination before handing it over to EHS personnel for commercial high-temperature incineration.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride waste to ensure compliance with thermal destruction requirements.

WasteWorkflow Start 4-[(2-Bromobenzyl)oxy]piperidine HCl Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powders, PPE, Silica) State->Solid Dry Material Liquid Liquid Waste (Reaction Solvents) State->Liquid Solutions/Washes Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Contains Bromine EHS Institutional EHS Collection & Audit Halogenated->EHS Incineration Commercial High-Temperature Incineration (>1100°C) EHS->Incineration RCRA Manifest

Caption: Decision matrix for the segregation and proper institutional routing of brominated piperidine waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press. Chapter 8: Management of Waste. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators Regulatory Overview. Available at:[Link]

  • American Chemical Society (ACS). (2024). Chemical Safety in the Laboratory: Waste Management Guidelines. Available at:[Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.